molecular formula C11H14O3 B1267330 Propyl 2-hydroxy-2-phenylacetate CAS No. 5413-58-1

Propyl 2-hydroxy-2-phenylacetate

Cat. No.: B1267330
CAS No.: 5413-58-1
M. Wt: 194.23 g/mol
InChI Key: MKZJVQWJKDMCKK-UHFFFAOYSA-N
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Description

Propyl 2-hydroxy-2-phenylacetate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZJVQWJKDMCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278185
Record name propyl hydroxy(phenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5413-58-1
Record name NSC6586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propyl hydroxy(phenyl)acetate
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URL https://comptox.epa.gov/dashboard/DTXSID40278185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propyl 2-hydroxy-2-phenylacetate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Propyl 2-hydroxy-2-phenylacetate, a mandelic acid ester. It details the chemical identifiers, including the CAS number and a list of synonyms, to aid in accurate identification and literature searches. A detailed experimental protocol for its synthesis via Fischer esterification is provided, along with a representative analytical method using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, a plausible signaling pathway for its potential antimicrobial activity is proposed and visualized, offering a starting point for further investigation into its mechanism of action. This document is intended to serve as a valuable resource for professionals in research, and drug development.

Chemical Identification

This compound is an organic compound belonging to the ester class. Accurate identification is crucial for research and regulatory purposes. The primary identifier is the CAS (Chemical Abstracts Service) number, which is unique to this specific chemical substance.

Identifier Value
IUPAC Name This compound
CAS Number 5413-58-1[1]

A variety of synonyms are used in literature and commercial listings. Understanding these is essential for comprehensive information retrieval.

Synonym
Propyl mandelate[2]
Mandelic acid, propyl ester
Benzeneacetic acid, .alpha.-hydroxy-, propyl ester
Propyl alpha-hydroxybenzeneacetate
n-Propyl mandelate

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is commonly achieved through the Fischer esterification of mandelic acid with propanol, using a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing water as it is formed.

Materials and Reagents:

Reagent Formula Molar Mass ( g/mol ) Quantity Molar Equiv.
Mandelic AcidC₈H₈O₃152.1515.2 g1.0
n-PropanolC₃H₈O60.1018.0 g (22.5 mL)3.0
Sulfuric Acid (conc.)H₂SO₄98.081.0 mLCatalyst
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine mandelic acid (15.2 g, 0.1 mol) and n-propanol (22.5 mL, 0.3 mol).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1.0 mL) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized this compound can be confirmed using GC-MS. The following is a representative protocol.

Instrumentation and Conditions:

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Sample Preparation:

Prepare a 1 mg/mL solution of the purified product in dichloromethane or ethyl acetate.

Potential Signaling Pathway and Biological Activity

While specific signaling pathways for this compound in mammalian cells are not extensively documented, mandelic acid and its derivatives are known for their antimicrobial properties. The proposed mechanism of action for phenolic compounds often involves the disruption of the bacterial cell membrane integrity. This can lead to a cascade of events affecting cellular signaling and viability.

antimicrobial_action cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects Propyl_Mandelate This compound Membrane_Interaction Membrane Interaction/ Disruption Propyl_Mandelate->Membrane_Interaction Lipophilic interaction Ion_Leakage Ion Leakage Membrane_Interaction->Ion_Leakage Proton_Motive_Force Loss of Proton Motive Force Membrane_Interaction->Proton_Motive_Force Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death ATP_Depletion ATP Depletion Proton_Motive_Force->ATP_Depletion Cellular_Process_Inhibition Inhibition of Cellular Processes ATP_Depletion->Cellular_Process_Inhibition Cellular_Process_Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action for this compound.

This diagram illustrates a logical workflow for the synthesis and analysis of this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Mandelic Acid + n-Propanol Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Reactants->Reaction Crude_Product Crude Propyl 2-hydroxy-2-phenylacetate Reaction->Crude_Product Workup Aqueous Work-up & Extraction Crude_Product->Workup Purification Vacuum Distillation Workup->Purification Pure_Product Pure Propyl 2-hydroxy-2-phenylacetate Purification->Pure_Product Analysis GC-MS Analysis Pure_Product->Analysis Confirmation Structure & Purity Confirmation Analysis->Confirmation

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

Navigating the Biological Landscape of Propyl 2-Hydroxy-2-Phenylacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biological activities of propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate. While direct research on the specific biological functions of this compound is limited in publicly available literature, this document provides an in-depth exploration of its parent compound, mandelic acid, and its derivatives, offering a foundational understanding for future research into this and related molecules.

This compound is an ester of mandelic acid, a compound with known antimicrobial properties. The biological activities of mandelic acid and its derivatives have been a subject of interest in various therapeutic areas, primarily due to their antiseptic and metabolic effects. This guide synthesizes the available information on these related compounds to infer the potential biological profile of this compound and to provide a framework for its systematic investigation.

Physicochemical Properties

This compound is synthesized from mandelic acid and 1-propanol[1]. Its structure consists of a phenyl group attached to a hydroxyacetic acid, with the carboxyl group esterified with a propyl group. The chirality of the α-carbon in the mandelic acid moiety is a key feature that may influence its biological activity.

Known Biological Activities of Related Compounds

While specific data on this compound is scarce, the biological activities of mandelic acid and its derivatives, particularly methenamine mandelate, are well-documented.

Mandelic Acid

Mandelic acid itself exhibits bacteriostatic properties, which are attributed to its acidic nature and its ability to disrupt the cell walls of certain bacteria. It is often used in dermatology for the treatment of acne and as a chemical peel agent.

Methenamine Mandelate

Methenamine mandelate is a salt of mandelic acid and methenamine. It is a urinary tract antiseptic that has been in clinical use for decades[2][3][4]. Its mechanism of action relies on the decomposition of methenamine in acidic urine to produce formaldehyde, which is a potent, non-specific bactericidal agent[2][3][4][5]. The mandelic acid component helps to maintain the acidic pH of the urine, which is crucial for the liberation of formaldehyde[5]. This dual-action mechanism makes it effective against a broad spectrum of urinary pathogens[2].

Potential Biological Activities of this compound

Based on the known activities of its parent compound and other derivatives, several potential biological activities for this compound can be hypothesized:

  • Antimicrobial Activity: As an ester of mandelic acid, it may retain some of the parent compound's bacteriostatic properties. Its increased lipophilicity compared to mandelic acid could enhance its ability to penetrate bacterial cell membranes.

  • Metabolic Effects: Phenylacetic acid, a related compound, is involved in the treatment of urea cycle disorders[6]. While structurally different, the phenylacetate moiety in this compound suggests a potential for interaction with metabolic pathways.

Proposed Experimental Investigation Workflow

To elucidate the biological activity of this compound, a systematic experimental approach is recommended. The following workflow outlines key experiments.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_vivo In Vivo Evaluation synthesis Synthesis of Propyl 2-hydroxy-2-phenylacetate purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity enzyme Enzyme Inhibition Assays characterization->enzyme pathway Signaling Pathway Analysis (Western Blot, qPCR) antimicrobial->pathway cytotoxicity->pathway binding Target Binding Studies (SPR, ITC) enzyme->binding animal_model Animal Models of Disease pathway->animal_model binding->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology

Experimental workflow for investigating the biological activity of this compound.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture of the test organism.

  • Preparation of Compound Dilutions: this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Signaling Pathway of Methenamine Mandelate Action

The primary mechanism of methenamine mandelate does not involve a classical signaling pathway but rather a chemical decomposition process in an acidic environment to produce the active agent, formaldehyde.

methenamine_mandelate_moa Methenamine_Mandelate Methenamine Mandelate (Oral Administration) GI_Tract Gastrointestinal Tract Absorption Methenamine_Mandelate->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Kidney Renal Excretion Systemic_Circulation->Kidney Urine Acidic Urine (pH < 5.5) Kidney->Urine Methenamine Methenamine Urine->Methenamine Mandelic_Acid Mandelic Acid (Acidifies Urine) Urine->Mandelic_Acid Formaldehyde Formaldehyde (Bactericidal) Methenamine->Formaldehyde Hydrolysis Bacteria Urinary Pathogens Formaldehyde->Bacteria Cross-links proteins and nucleic acids Bacterial_Death Bacterial Cell Death Bacteria->Bacterial_Death

Mechanism of action of methenamine mandelate in the urinary tract.

Quantitative Data on Related Compounds

While no quantitative data for this compound is available, the following table summarizes data for related compounds to provide a reference for expected activity ranges.

CompoundBiological ActivityAssayOrganism/Cell LineValueReference
Methenamine MandelateUrinary AntisepticIn vivoE. coli in urineEffective at standard clinical doses[2][3]
Mandelic AcidBacteriostaticMICStaphylococcus aureus>1000 µg/mLGeneral Knowledge
Phenylacetic AcidUrea Cycle Disorder TreatmentClinicalHumanTherapeutic plasma concentration: 500-3000 µg/mL[6]

Conclusion

The biological activity of this compound remains an unexplored area of research. However, based on the known properties of its parent compound, mandelic acid, and its derivatives, it holds potential as an antimicrobial or metabolic modulating agent. This guide provides a comprehensive starting point for researchers to design and execute studies that will uncover the therapeutic potential of this and related compounds. The proposed experimental workflows and a review of the existing knowledge on related molecules are intended to facilitate the initiation of such research endeavors. Further investigation is warranted to fully characterize the biological profile of this compound.

References

Unraveling the Biological Profile of Propyl 2-hydroxy-2-phenylacetate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current understanding of propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate. Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of direct research on the specific mechanism of action of this compound in biological systems. No dedicated studies outlining its signaling pathways, quantitative efficacy (such as IC50 or EC50 values), or detailed experimental protocols for its biological evaluation were identified.

Consequently, this document summarizes the available information on structurally related compounds to provide a potential framework for understanding the possible biological activities of this compound. The information presented herein is based on the individual properties of the mandelic acid moiety and the propyl ester group, as well as data on similar molecules.

I. Chemical Identity

  • IUPAC Name: this compound

  • Synonyms: Propyl mandelate, 2-Hydroxy-2-phenylacetic acid propyl ester

  • CAS Number: 5413-58-1

  • Molecular Formula: C₁₁H₁₄O₃

II. Postulated Biological Fate: Enzymatic Hydrolysis

Based on studies of similar esters, a primary metabolic pathway for this compound in a biological system is likely enzymatic hydrolysis. Esterases and lipases are enzymes capable of cleaving ester bonds. This reaction would break down the compound into its constituent parts: mandelic acid and n-propanol. The subsequent biological effects would then be attributable to these two molecules.

To illustrate this proposed initial metabolic step, a logical workflow is presented below.

G cluster_system Biological System cluster_products Hydrolysis Products Propyl_2_hydroxy_2_phenylacetate This compound Enzymes Esterases / Lipases Propyl_2_hydroxy_2_phenylacetate->Enzymes Substrate for Mandelic_Acid Mandelic Acid Enzymes->Mandelic_Acid Yields n_Propanol n-Propanol Enzymes->n_Propanol Yields

Figure 1: Postulated enzymatic hydrolysis of this compound.

III. Potential Biological Activities of Metabolites

A. Mandelic Acid (2-hydroxy-2-phenylacetic acid)

Mandelic acid is an alpha-hydroxy acid that occurs naturally and is used in various applications. In biological systems, it is a metabolite in certain pathways.

  • The Mandelic Acid Pathway: In microorganisms such as Pseudomonas aeruginosa and Aspergillus niger, mandelic acid is a key intermediate in a metabolic pathway that converts it through several steps to benzoate. This pathway involves enzymes such as mandelate dehydrogenase and benzoylformate decarboxylase. While this is a microbial pathway, the existence of enzymes that can process mandelic acid is well-established.

  • Urinary Antiseptic Properties (in Methenamine Mandelate): Mandelic acid is a component of the drug methenamine mandelate. In this formulation, methenamine hydrolyzes in acidic urine to produce formaldehyde, which is bactericidal. The mandelic acid component helps to acidify the urine, creating a favorable environment for the generation of formaldehyde. This demonstrates a biological application of mandelic acid, although it is indirect.

The metabolic conversion of mandelic acid in microorganisms can be visualized as follows:

G Mandelate L(+)-Mandelate Benzoylformate Benzoylformate Mandelate->Benzoylformate L(+)-mandelate dehydrogenase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate decarboxylase Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde dehydrogenase Beta_Ketoadipate β-Ketoadipate Pathway Benzoate->Beta_Ketoadipate

Figure 2: The mandelate metabolic pathway in Pseudomonas aeruginosa.

B. n-Propanol

n-Propanol is a primary alcohol that would be released upon hydrolysis. In biological systems, it is metabolized by alcohol dehydrogenase to propanal, which is then further oxidized to propanoic acid. At sufficient concentrations, n-propanol can have effects on the central nervous system.

IV. Biological Activities of Structurally Related Propyl Esters

While structurally distinct from this compound, the biological activities of other propyl esters can provide some context for potential research directions.

  • Propyl Gallate: This compound is the n-propyl ester of gallic acid and is used as an antioxidant. Studies have shown that it possesses free-radical scavenging abilities, which contribute to its antimicrobial, antimutagenic, and chemoprotective effects. A patent also describes propyl gallate as an inhibitor of cytochrome P450 3A4 (CYP3A4), which could affect the metabolism of other drugs.

  • Propylparaben: As a member of the paraben class of preservatives, propylparaben has been studied for its potential biological effects, including weak estrogenic activity and effects on cellular enzymes.

Table 1: Summary of Biological Activities of Related Compounds

Compound/MoietyObserved/Reported Biological ActivityRelevant Biological System
Mandelic Acid Urinary acidification (as part of methenamine mandelate)Human (Urinary Tract)
Metabolic intermediateMicroorganisms
Propyl Gallate Antioxidant, Free-radical scavengerIn vitro, Animal models
CYP3A4 InhibitorIn vitro (Human liver microsomes)
Propylparaben Weak estrogenic activity, Enzyme inhibitionIn vitro, Animal models

V. Experimental Protocols

Due to the absence of specific studies on this compound, no established experimental protocols for its biological evaluation can be cited. However, for researchers interested in investigating this compound, the following general methodologies, adapted from studies on related molecules, could be considered.

A. Protocol for In Vitro Hydrolysis Assay

  • Objective: To determine if this compound is hydrolyzed by esterases.

  • Materials: this compound, purified porcine liver esterase, phosphate-buffered saline (PBS) pH 7.4, HPLC system.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Incubate the compound at a final concentration of 10-100 µM with a known concentration of porcine liver esterase in PBS at 37°C.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the enzymatic reaction by adding a solvent like acetonitrile.

    • Analyze the samples by HPLC to quantify the decrease of the parent compound and the appearance of mandelic acid.

B. Protocol for Antioxidant Activity Assay (ORAC)

  • Objective: To assess the free-radical scavenging capacity of this compound.

  • Materials: this compound, Fluorescein, AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), Trolox (control), black 96-well plate, fluorescence plate reader.

  • Procedure:

    • Add fluorescein and the test compound (or Trolox standard) to the wells of the 96-well plate.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding AAPH.

    • Monitor the fluorescence decay every minute for approximately 90 minutes.

    • Calculate the area under the curve and compare it to the Trolox standard curve to determine the antioxidant capacity.

VI. Conclusion

The current body of scientific literature lacks specific data on the mechanism of action of this compound in biological systems. Based on the principles of drug metabolism and the known activities of its constituent parts and related molecules, it is plausible that its primary biological fate is hydrolysis into mandelic acid and n-propanol. Any subsequent biological effects would likely stem from these metabolites. The mandelic acid moiety has a known role in urinary tract health when combined with methenamine, while propyl esters of other aromatic acids, such as gallic acid, exhibit antioxidant and enzyme-inhibiting properties.

Direct experimental investigation is required to elucidate the specific biological activities, metabolic fate, and potential mechanisms of action of this compound. The hypothetical pathways and suggested experimental protocols provided in this guide are intended to serve as a starting point for such research.

Propyl 2-Hydroxy-2-Phenylacetate: A Technical Review of Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate. Due to the limited specific research on the propyl ester, this document also incorporates data from closely related alkyl mandelates (methyl, ethyl, and isopropyl esters) to provide a broader understanding of this class of compounds. The guide covers synthetic methodologies, physicochemical properties, and potential biological activities, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Introduction

This compound is an ester of mandelic acid, a chiral alpha-hydroxy acid.[1] Mandelic acid and its derivatives are significant in the pharmaceutical and chemical industries, serving as key intermediates in the synthesis of various therapeutic agents, including antibiotics and anti-inflammatory drugs.[1] The esterification of mandelic acid modifies its physicochemical properties, which can influence its solubility, stability, and biological activity. This review focuses on the propyl ester, providing a detailed examination of its synthesis and characteristics based on established chemical principles and data from analogous compounds.

Synthesis of this compound

The primary route for synthesizing this compound is the esterification of mandelic acid with 1-propanol.[2] Several methods can be employed for this transformation, with two prominent examples being the Steglich esterification and titanium tetrachloride-assisted direct esterification.

Steglich Esterification

The Steglich esterification is a mild condensation reaction that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4][5] This method is advantageous for substrates that are sensitive to acidic conditions.[6]

Experimental Protocol: Steglich Esterification

  • Reaction Setup: In a round-bottom flask, dissolve mandelic acid (1 equivalent) in a suitable anhydrous polar aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add 1-propanol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Activation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[4]

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with dilute hydrochloric acid (e.g., 1M HCl) to remove any unreacted DMAP, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Steglich_Esterification mandelic_acid Mandelic Acid o_acylisourea O-Acylisourea Intermediate mandelic_acid->o_acylisourea + dcc DCC dcc->o_acylisourea activated_ester N-Acylpyridinium Intermediate o_acylisourea->activated_ester + dcu Dicyclohexylurea (DCU) o_acylisourea->dcu dmap1 DMAP dmap1->activated_ester product Propyl 2-Hydroxy- 2-Phenylacetate activated_ester->product + dmap2 DMAP (regenerated) activated_ester->dmap2 propanol 1-Propanol propanol->product

Steglich Esterification Workflow
Titanium Tetrachloride-Assisted Direct Esterification

Lewis acids, such as titanium tetrachloride (TiCl₄), can be used to activate the carboxylic acid for nucleophilic attack by the alcohol.[7][8] This method is performed under mild and neutral conditions and has been shown to be effective for a variety of carboxylic acids and alcohols.[7][8]

Experimental Protocol: TiCl₄-Assisted Esterification

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve mandelic acid (1 equivalent) in anhydrous dichloromethane.

  • Activation: Add titanium tetrachloride (3 equivalents) to the solution and stir for approximately 20 minutes at room temperature.[7] TiCl₄ interacts with the carboxylic acid to form an adduct that activates the carboxyl group.[7]

  • Addition of Alcohol: Introduce 1-propanol (3 equivalents) to the reaction mixture.

  • Reaction: Stir the resulting mixture at room temperature for 8-20 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the mixture by carefully adding a saturated sodium bicarbonate solution. Extract the product with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified by flash column chromatography.

TiCl4_Esterification mandelic_acid Mandelic Acid adduct TiCl₄-Carboxylate Adduct mandelic_acid->adduct + ticl4 TiCl₄ ticl4->adduct product Propyl 2-Hydroxy- 2-Phenylacetate adduct->product + (Nucleophilic Acyl Substitution) propanol 1-Propanol propanol->product byproducts Titanium-based byproducts

TiCl₄-Assisted Esterification Workflow

Physicochemical and Spectroscopic Data

Specific quantitative data for this compound is not widely available in the literature. Therefore, data for closely related alkyl mandelates are presented for comparison.

Table 1: Physicochemical Properties of Alkyl 2-Hydroxy-2-Phenylacetates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound5413-58-1C₁₁H₁₄O₃194.23Not reported
Isothis compound4118-51-8C₁₁H₁₄O₃194.23Pale yellow liquid[9]
Ethyl 2-hydroxy-2-phenylacetate774-40-3C₁₀H₁₂O₃180.20Not reported
Methyl 2-hydroxy-2-phenylacetate4358-87-6C₉H₁₀O₃166.17Not reported

Table 2: Spectroscopic Data for Related Phenylacetate Esters

Compound NameSpectroscopic Data TypeKey Signals / Fragments (m/z)
Propyl Phenylacetate Mass Spectrometry (EI)91 (base peak), 43, 92, 65, 41[10]
(CAS: 4606-15-9)IR SpectroscopyData available, specific peaks not detailed in abstract.[10]
¹H NMR SpectroscopyData available from commercial suppliers.[10]
¹³C NMR SpectroscopyData available from commercial suppliers.[10]

Note: The data in Table 2 is for propyl phenylacetate, which lacks the hydroxyl group of the target compound. The presence of the hydroxyl group in this compound would significantly alter its spectroscopic characteristics, notably in the IR (broad O-H stretch around 3400 cm⁻¹) and NMR spectra (presence of a hydroxyl proton signal and a downfield shift of the alpha-carbon signal).

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are scarce, the parent compound, mandelic acid, is known for its antimicrobial and antiseptic properties.[11][12] Research has been conducted on synthesizing various mandelic acid esters to explore their potential as preservative agents.[11][12]

A study on mandelic acid and its alkali metal salts demonstrated antibacterial activity against E. coli, with the mechanism of cytotoxicity and genotoxicity suggested to be oxidative stress.[13] This suggests that esters like this compound could also exhibit biological activity, potentially acting as antimicrobial agents or as prodrugs that release mandelic acid upon hydrolysis. The esterification can enhance lipophilicity, which may improve membrane permeability and cellular uptake.

Given the applications of related compounds, this compound could find use in:

  • Pharmaceuticals: As a precursor or intermediate for more complex active pharmaceutical ingredients (APIs).[14]

  • Cosmetics and Dermatology: Similar to mandelic acid, it could be explored for use in skincare formulations for its potential exfoliating and antimicrobial effects.

  • Chemical Industry: As a fine chemical intermediate or a chiral building block.[1]

Conclusion

This compound is a mandelic acid ester for which there is a notable lack of specific published research. However, based on established synthetic methodologies like the Steglich and TiCl₄-assisted esterifications, its preparation from mandelic acid and 1-propanol is straightforward. The physicochemical and spectroscopic properties can be inferred from related alkyl mandelates and phenylacetates, though empirical studies are needed for confirmation. The known biological activities of mandelic acid and its derivatives suggest that the propyl ester warrants further investigation for potential applications in the pharmaceutical and cosmetic industries. This review highlights the existing knowledge base and underscores the significant opportunities for future research to fully characterize and explore the potential of this compound.

References

Spectroscopic and Spectrometric Analysis of Propyl 2-Hydroxy-2-phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate, is an organic ester derived from mandelic acid and propanol. As a member of the mandelate ester family, it holds potential interest for researchers in organic synthesis, medicinal chemistry, and materials science. The structural elucidation and purity assessment of such compounds are critically dependent on a suite of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles and available data for analogous compounds. Furthermore, it includes generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from similar molecules.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50-7.30Multiplet5HAromatic protons (C₆H₅)
~5.15Singlet1HMethine proton (-CH(OH)-)
~4.10Triplet2HMethylene protons (-O-CH₂-)
~3.50Singlet (broad)1HHydroxyl proton (-OH)
~1.65Sextet2HMethylene protons (-CH₂-CH₃)
~0.90Triplet3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~174Carbonyl carbon (C=O)
~140Aromatic quaternary carbon (C-ipso)
~129Aromatic methine carbons (C-ortho, C-meta)
~127Aromatic methine carbon (C-para)
~73Methine carbon (-CH(OH)-)
~67Methylene carbon (-O-CH₂-)
~22Methylene carbon (-CH₂-CH₃)
~10Methyl carbon (-CH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3500 (broad)MediumO-H stretch (hydroxyl group)
~3100-3000MediumC-H stretch (aromatic)
~2970-2880MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester carbonyl)
~1600, ~1495Medium-WeakC=C stretch (aromatic ring)
~1200-1050StrongC-O stretch (ester and alcohol)
~730, ~695StrongC-H out-of-plane bend (monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/zRelative IntensityAssignment
194Low[M]⁺ (Molecular ion)
107High[C₆H₅CH(OH)]⁺ (Benzylic fragment)
105Medium[C₆H₅CO]⁺
79Medium[C₆H₅]⁺
77Medium[C₆H₅]⁺ - 2H

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic and spectrometric data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Background Spectrum: Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum. The typical scanning range is from 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid, a direct injection or a gas chromatography (GC) inlet can be used. For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

  • Ionization: In Electron Ionization (EI), the vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the molecular weight and structure of the compound.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight Determination MS->Molecular_Weight Fragmentation Fragmentation Pattern Analysis MS->Fragmentation

Caption: Workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Data_Integration_for_Structure_Elucidation H_NMR 1H NMR Data (Proton Environment) Structure Structural Elucidation of This compound H_NMR->Structure C_NMR 13C NMR Data (Carbon Skeleton) C_NMR->Structure IR IR Data (Functional Groups) IR->Structure MS Mass Spec Data (Molecular Formula & Fragments) MS->Structure

Caption: Integration of spectroscopic and spectrometric data for structural elucidation.

An In-depth Technical Guide to the Thermochemical Properties of Propyl 2-Hydroxy-2-Phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate, is an ester of mandelic acid. Mandelic acid and its derivatives are of significant interest in the pharmaceutical industry due to their use as chiral resolving agents and as intermediates in the synthesis of various active pharmaceutical ingredients. A thorough understanding of the thermochemical properties of these compounds is crucial for process development, safety assessment, and formulation design. This technical guide summarizes the available thermochemical data for mandelic acid and related esters and provides detailed experimental methodologies for their determination.

Physicochemical and Thermochemical Data

While specific experimental data for this compound is scarce, the properties of mandelic acid and its methyl and ethyl esters provide valuable insights.

Table 1: Physicochemical Properties of Mandelic Acid and its Esters

PropertyMandelic AcidMethyl 2-hydroxy-2-phenylacetateEthyl 2-hydroxy-2-phenylacetateThis compound
CAS Number 90-64-24358-87-6[1]774-40-3[2][3]5413-58-1
Molecular Formula C₈H₈O₃C₉H₁₀O₃[4][5]C₁₀H₁₂O₃[2][3][6]C₁₁H₁₄O₃
Molecular Weight ( g/mol ) 152.15[6]166.17[5][7]180.20[6]194.23
Melting Point (°C) 118-12154-5835[6]N/A
Boiling Point (°C) Decomposes135 (at 12 mmHg)253-255N/A
Vapor Pressure (mmHg) N/AN/A0.00026[6]N/A

N/A: Not Available in the searched literature.

Table 2: Thermochemical Properties of Mandelic Acid

PropertyValueUnits
Standard Solid Enthalpy of Combustion (ΔcH°solid) -3975.0 ± 1.2kJ/mol
Ideal Gas Heat Capacity (Cp,gas) at 298.15 K (Joback Method Estimation) 243.53J/mol·K
Solid Phase Heat Capacity (Cp,solid) at 323.15 K 199.2J/mol·K[6]
Enthalpy of Fusion (ΔfusH°) 23.5 ± 0.5kJ/mol

Note: Data for mandelic acid is sourced from various chemical databases and literature. The ideal gas heat capacity is an estimated value.

Experimental Protocols

The determination of the thermochemical properties of a compound like this compound involves several key experimental techniques.

Combustion calorimetry is the primary method for determining the standard enthalpy of combustion (ΔcH°) of a substance. From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically in pellet form) is placed in a crucible within a high-pressure vessel known as a bomb. A fuse wire is placed in contact with the sample.

  • Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen (typically around 30 atm).

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid[8].

  • Calculation: The standard internal energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship ΔH = ΔU + Δ(pV). Finally, the standard enthalpy of formation (ΔfH°) is calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample pelletize Pelletize Sample weigh->pelletize fuse Attach Fuse Wire pelletize->fuse place Place Sample in Bomb fuse->place seal Seal Bomb place->seal pressurize Pressurize with O2 seal->pressurize submerge Submerge Bomb in Water pressurize->submerge equilibrate Thermal Equilibration submerge->equilibrate ignite Ignite Sample equilibrate->ignite record Record Temperature ignite->record analyze Determine Corrected Temperature Rise record->analyze calculate_U Calculate ΔcU° analyze->calculate_U calculate_H Calculate ΔcH° calculate_U->calculate_H calculate_fH Calculate ΔfH° calculate_H->calculate_fH

Figure 1: Experimental workflow for combustion calorimetry.

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure changes in heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine heat capacity and the enthalpy of phase transitions like melting (fusion).

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference.

  • DSC Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.

    • Enthalpy of Fusion (ΔfusH): If the sample melts, an endothermic peak will be observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion, which is calculated by the instrument's software.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh_sample Weigh Sample seal_pan Seal in Pan weigh_sample->seal_pan load_dsc Load Sample & Reference seal_pan->load_dsc program_temp Program Temperature Profile load_dsc->program_temp run_dsc Run Analysis program_temp->run_dsc obtain_thermogram Obtain DSC Thermogram run_dsc->obtain_thermogram analyze_cp Determine Heat Capacity (Cp) obtain_thermogram->analyze_cp analyze_fusion Integrate Melting Peak for ΔfusH obtain_thermogram->analyze_fusion

Figure 2: Experimental workflow for Differential Scanning Calorimetry.

The enthalpy of vaporization (ΔvapH) or sublimation (ΔsubH) can be determined by measuring the vapor pressure of the substance as a function of temperature and applying the Clausius-Clapeyron equation.

Methodology (Transpiration Method):

  • Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known and controlled flow rate through or over a sample of this compound maintained at a constant temperature in a thermostatted cell.

  • Saturation: The carrier gas becomes saturated with the vapor of the sample.

  • Condensation and Quantification: The vapor is then transported to a condenser where it is trapped (e.g., in a cold trap or on a solid absorbent). The amount of condensed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.

  • Vapor Pressure Calculation: The partial pressure of the substance (which is its vapor pressure at that temperature) is calculated from the amount of condensed material, the total volume of the carrier gas passed, and the ideal gas law.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔH/R, where R is the ideal gas constant. From the slope, the enthalpy of vaporization or sublimation can be calculated.

Vapor_Pressure_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis setup Thermostatted Sample Cell gas_flow Controlled Inert Gas Flow setup->gas_flow saturate Saturate Gas with Vapor gas_flow->saturate condense Condense Vapor saturate->condense quantify Quantify Condensate condense->quantify calc_vp Calculate Vapor Pressure at each T quantify->calc_vp Repeat at multiple temperatures plot Plot ln(P) vs 1/T calc_vp->plot slope Determine Slope plot->slope calc_H Calculate ΔHvap/sub from Slope slope->calc_H

Figure 3: Experimental workflow for vapor pressure measurement.

Synthesis Pathway

This compound is typically synthesized via Fischer esterification of mandelic acid with propanol, catalyzed by a strong acid.

Synthesis_Pathway MandelicAcid Mandelic Acid (C8H8O3) PropylMandelate This compound (C11H14O3) MandelicAcid->PropylMandelate + Propanol Propanol (C3H8O) Propanol->PropylMandelate + AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->PropylMandelate Water Water (H2O) PropylMandelate->Water +

Figure 4: Synthesis of this compound.

Conclusion

While direct experimental thermochemical data for this compound remains to be published, this guide provides a framework for understanding and determining these crucial properties. The data for mandelic acid and its lower alkyl esters serve as a valuable reference point. The detailed experimental protocols for combustion calorimetry, DSC, and vapor pressure measurement offer a clear path for researchers to obtain the necessary data for this compound, thereby filling the current knowledge gap and supporting the continued development of mandelic acid-derived pharmaceuticals.

References

Methodological & Application

Protocol for the Laboratory Synthesis of Propyl 2-Hydroxy-2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

This document provides a comprehensive protocol for the synthesis of propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The synthesis is achieved through a Fischer esterification reaction, a reliable and well-established method for producing esters from carboxylic acids and alcohols.

Propyl mandelate and its derivatives are of interest in the pharmaceutical and cosmetic industries. This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Experimental Protocol

The synthesis of this compound is conducted via a Fischer esterification of mandelic acid with 1-propanol, using concentrated sulfuric acid as a catalyst. The reaction is performed under reflux conditions to drive the equilibrium towards the formation of the ester.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
Mandelic AcidC₈H₈O₃152.1515.2 g (0.1 mol)≥99%
1-PropanolC₃H₈O60.1050 mL≥99.5%
Sulfuric Acid (conc.)H₂SO₄98.082 mL95-98%
Diethyl Ether(C₂H₅)₂O74.12200 mLACS grade
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
Brine (Saturated NaCl Solution)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 15.2 g (0.1 mol) of mandelic acid and 50 mL of 1-propanol.

  • Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours.

  • Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Extraction: Transfer the cooled mixture to a 250 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of cold water. Shake the funnel vigorously and allow the layers to separate.

  • Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation if necessary.

Expected Yield:

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 298.5 °C at 760 mmHg[1]
Density 1.119 g/cm³[1]

Table 2: Predicted Spectroscopic Data for this compound

¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm) IR (cm⁻¹)
~7.30-7.50 (m, 5H, Ar-H)~174 (C=O)~3400 (br, O-H)
~5.15 (s, 1H, CH-OH)~138 (Ar C)~3030 (Ar C-H)
~4.10 (t, 2H, O-CH₂)~128 (Ar CH)~2970 (Aliphatic C-H)
~3.50 (br s, 1H, OH)~126 (Ar CH)~1735 (C=O)
~1.65 (sextet, 2H, CH₂-CH₃)~72 (CH-OH)~1200 (C-O)
~0.90 (t, 3H, CH₃)~67 (O-CH₂)
~22 (CH₂-CH₃)
~10 (CH₃)

Note: The spectral data presented are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary slightly.

Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound A 1. Reaction Setup Mandelic Acid + 1-Propanol in Round-Bottom Flask B 2. Catalyst Addition Add conc. H₂SO₄ A->B Slowly C 3. Reflux Heat for 4-6 hours B->C Heat D 4. Work-up Cooling & Quenching C->D E 5. Extraction Diethyl Ether & Water D->E F 6. Washing NaHCO₃ & Brine E->F G 7. Drying Anhydrous MgSO₄ F->G H 8. Solvent Removal Rotary Evaporation G->H I 9. Purification Vacuum Distillation (optional) H->I J Final Product This compound I->J

Caption: Synthesis of this compound Workflow.

References

Application Notes and Protocols: Propyl 2-Hydroxy-2-phenylacetate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of propyl 2-hydroxy-2-phenylacetate, a valuable chiral building block in the synthesis of complex pharmaceutical compounds. This document details its preparation through enzymatic methods and its application in the synthesis of key drug intermediates, supported by experimental protocols and graphical representations of workflows and biological pathways.

Introduction

Chiral α-hydroxy esters are critical intermediates in the pharmaceutical industry, serving as precursors for a wide array of bioactive molecules. This compound, also known as propyl mandelate, is a significant chiral building block due to the presence of a stereogenic center at the α-carbon. The enantiomeric purity of this compound is crucial for the stereospecific synthesis of drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause undesirable side effects.

This document outlines two primary enzymatic methods for obtaining enantiomerically enriched this compound: lipase-catalyzed kinetic resolution of the corresponding racemate and enantioselective hydroxylation of the prochiral precursor, propyl phenylacetate, using an engineered cytochrome P450 enzyme. Furthermore, a key application in the synthesis of the side chain of the blockbuster anti-cancer drug, Paclitaxel (Taxol®), is presented.

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound can be effectively achieved through biocatalytic methods, which offer high selectivity under mild reaction conditions.

Lipase-Catalyzed Kinetic Resolution

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols and esters.[1] The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers with the enzyme, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. In the case of racemic this compound, transesterification using an acyl donor like vinyl acetate is a common strategy.[2]

Quantitative Data for Lipase-Catalyzed Resolution:

Enzyme SourceAcyl DonorSolventTemperature (°C)Enantiomeric Excess (ee) of (S)-alcoholConversion (%)Enantiomeric Ratio (E)
Candida antarctica Lipase B (Novozym 435)Vinyl acetateTetrahydrofuran30>99%~50%>200
Pseudomonas cepacia LipaseVinyl acetate1,4-dioxaneRoom Temp>99%49%>200
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is adapted from established procedures for the kinetic resolution of similar secondary alcohols.[2]

Materials:

  • Racemic this compound

  • Candida antarctica lipase B (Novozym® 435)

  • Vinyl acetate

  • Anhydrous tetrahydrofuran (THF)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination

Procedure:

  • To a dried flask containing molecular sieves, add racemic this compound (1.0 g, 5.15 mmol) and anhydrous THF (20 mL).

  • Add vinyl acetate (0.71 mL, 7.72 mmol, 1.5 equivalents).

  • Add Novozym® 435 (100 mg).

  • Seal the flask and stir the mixture at 30°C.

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-alcohol and the acetylated (R)-product.

  • Once the desired conversion is reached, filter off the enzyme and wash it with THF.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture of (S)-propyl 2-hydroxy-2-phenylacetate and (R)-propyl 2-acetoxy-2-phenylacetate by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Analyze the enantiomeric excess of the purified (S)-propyl 2-hydroxy-2-phenylacetate using chiral HPLC.

Enantioselective Hydroxylation using Engineered Cytochrome P450

A more direct approach to obtaining a single enantiomer is through the asymmetric hydroxylation of a prochiral starting material. Engineered cytochrome P450 enzymes have shown promise in this regard. Specifically, variants of cytochrome P450 BM-3 from Bacillus megaterium can catalyze the enantioselective hydroxylation of propyl phenylacetate to yield (S)-propyl 2-hydroxy-2-phenylacetate.

Quantitative Data for Enantioselective Hydroxylation:

BiocatalystSubstrateProductEnantiomeric Excess (ee)
Engineered Cytochrome P450 BM-3Propyl phenylacetate(S)-Propyl 2-hydroxy-2-phenylacetate82%
Experimental Protocol: Whole-Cell Biocatalytic Hydroxylation of Propyl Phenylacetate

This protocol is based on general procedures for whole-cell biocatalysis using E. coli expressing engineered cytochrome P450 enzymes.[3]

Materials:

  • E. coli strain expressing the engineered cytochrome P450 BM-3 variant

  • Terrific Broth (TB) medium

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Propyl phenylacetate

  • Glucose

  • Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Chiral HPLC for analysis

Procedure:

  • Cultivation and Induction:

    • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Use the overnight culture to inoculate 500 mL of TB medium containing the antibiotic.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • Continue to incubate the culture at 20°C for 16-20 hours.

  • Whole-Cell Biotransformation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 50).

    • Add glucose to a final concentration of 1% (w/v) as a source of reducing equivalents.

    • Add propyl phenylacetate (e.g., from a stock solution in a water-miscible solvent like DMSO) to a final concentration of 1-5 mM.

    • Incubate the reaction mixture at 30°C with shaking.

  • Extraction and Analysis:

    • Monitor the reaction progress by taking samples at different time points.

    • Extract the samples with an equal volume of ethyl acetate.

    • Analyze the organic phase by chiral HPLC to determine the concentration and enantiomeric excess of the (S)-propyl 2-hydroxy-2-phenylacetate product.

Application in Pharmaceutical Synthesis: The Taxol® Side Chain

One of the most significant applications of chiral 2-hydroxy-2-phenylacetate derivatives is in the synthesis of the C-13 side chain of Paclitaxel (Taxol®), a potent anticancer agent. The side chain, N-benzoyl-(2R,3S)-phenylisoserine, is crucial for the drug's biological activity. While the methyl or ethyl esters are commonly cited, this compound can serve as a key precursor in a similar synthetic route.

Synthetic Workflow

The general synthetic strategy involves the conversion of the chiral α-hydroxy ester to a β-lactam intermediate, which is then coupled to the baccatin III core of the Taxol® molecule.

G cluster_0 Synthesis of Taxol® Side Chain Intermediate start (S)-Propyl 2-Hydroxy-2-phenylacetate step1 Protection of Hydroxyl Group start->step1 e.g., Silylation step2 Amidation step1->step2 e.g., with an amine step3 Cyclization to β-Lactam step2->step3 e.g., using a cyclizing agent end N-Benzoyl-(2R,3S)-3-phenylisoserine Propyl Ester (Taxol® Side Chain Precursor) step3->end

Caption: Synthetic workflow from (S)-propyl 2-hydroxy-2-phenylacetate to a Taxol® side chain precursor.

Taxol® Mechanism of Action and Signaling Pathway

Taxol® exerts its anticancer effects by interfering with the normal function of microtubules during cell division.[4][5] This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

The primary mechanism involves the stabilization of microtubules, preventing their depolymerization. This leads to the formation of abnormal microtubule bundles and asters, which disrupts the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.[5] The cell's spindle assembly checkpoint (SAC) detects these abnormalities, leading to a prolonged arrest in the G2/M phase of the cell cycle.[4] This sustained mitotic arrest can trigger various downstream signaling pathways that culminate in apoptosis. Key pathways involved include the activation of pro-apoptotic proteins from the Bcl-2 family and the c-Jun N-terminal kinase (JNK) pathway.

G cluster_pathway Taxol® Signaling Pathway taxol Taxol® microtubules Microtubule Stabilization (Inhibition of Depolymerization) taxol->microtubules spindle Mitotic Spindle Disruption microtubules->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac arrest G2/M Phase Arrest sac->arrest apoptosis Apoptosis arrest->apoptosis bcl2 Bcl-2 Family Modulation (e.g., Bax activation) arrest->bcl2 jnk JNK Pathway Activation arrest->jnk bcl2->apoptosis jnk->apoptosis

Caption: Simplified signaling pathway of Taxol® leading to apoptosis.

Conclusion

This compound is a versatile and valuable chiral building block for the pharmaceutical industry. The development of efficient enzymatic methods, such as lipase-catalyzed resolution and enantioselective hydroxylation, has made the production of its enantiomerically pure forms more accessible and sustainable. Its application in the synthesis of complex and life-saving drugs like Taxol® underscores its importance in modern drug development. The protocols and data presented here provide a solid foundation for researchers and scientists working in this field to utilize this chiral intermediate effectively in their synthetic endeavors.

References

Application Notes and Protocols for the Quantification of Propyl 2-Hydroxy-2-Phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate, is an ester of mandelic acid. As a member of the mandelic acid ester family, it finds applications in various fields, including organic synthesis and as a potential intermediate in the pharmaceutical industry. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research purposes.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analytical Methods Overview

Two primary chromatographic techniques are well-suited for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a common approach for quantifying aromatic esters like this compound.

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. This compound is amenable to GC analysis, typically with Flame Ionization Detection (FID) for quantification.

High-Performance Liquid Chromatography (HPLC) Method

Application Note

This reversed-phase HPLC method provides a reliable approach for the quantification of this compound in various sample matrices. The method utilizes a C18 stationary phase to separate the analyte from potential impurities, and UV detection is employed for quantification based on the aromatic ring of the molecule. The described method is isocratic, ensuring simplicity and robustness for routine analysis. Method validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, should be established for specific applications.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

3. Standard Solution Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (preferably the mobile phase) in a volumetric flask of appropriate size.

  • Ensure the final concentration of the analyte is within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Analysis and Quantification:

  • Inject the standard solutions to establish a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (HPLC)

The following table summarizes typical performance characteristics for an HPLC method for the quantification of this compound. These values are illustrative and should be determined experimentally during method validation.

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Gas Chromatography (GC) Method

Application Note

Gas chromatography with Flame Ionization Detection (GC-FID) offers a sensitive and efficient method for the quantification of this compound. This method is particularly suitable for assessing the purity of the compound and for its determination in volatile sample matrices. The use of a capillary column with a non-polar or medium-polarity stationary phase provides good resolution and peak shape.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

  • High-purity helium or nitrogen as the carrier gas.

  • High-purity hydrogen and air for the FID.

  • Autosampler or manual syringe for injection.

  • This compound reference standard.

  • GC-grade solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).

2. Chromatographic Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas Flow: Constant flow of 1.2 mL/min (Helium).

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

3. Standard Solution Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable GC-grade solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable GC-grade solvent to a known volume.

  • Ensure the final concentration is within the linear range of the detector.

  • If necessary, filter the sample solution before injection.

5. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte using the calibration curve based on the peak area.

Quantitative Data Summary (GC-FID)

The following table presents typical performance characteristics for a GC-FID method for the quantification of this compound. These values are illustrative and should be confirmed during method validation.

ParameterTypical Value
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (RSD%) < 3%
Accuracy (Recovery %) 97 - 103%

Visualizations

HPLC Analysis Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Column Oven) prep->hplc Injection separation C18 Reversed-Phase Column Separation hplc->separation Mobile Phase Flow detection UV-Vis Detection (220 nm) separation->detection data Data Acquisition and Processing detection->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for the quantification of this compound by HPLC.

GC Analysis Workflow

GC_Workflow prep Sample and Standard Preparation gc GC System (Injector, Oven, FID) prep->gc Injection separation Capillary Column Separation gc->separation Carrier Gas Flow detection Flame Ionization Detection (FID) separation->detection data Data Acquisition and Processing detection->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for the quantification of this compound by GC-FID.

Logical Relationship of Analytical Method Selection

Method_Selection analyte This compound properties Analyte Properties analyte->properties non_volatile Non-volatile or Thermally Labile properties->non_volatile If volatile_stable Volatile and Thermally Stable properties->volatile_stable If hplc HPLC gc GC non_volatile->hplc Select volatile_stable->gc Select

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Propyl 2-hydroxy-2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate, is an ester of mandelic acid. Mandelic acid and its derivatives are significant in the pharmaceutical industry as chiral building blocks for the synthesis of various active pharmaceutical ingredients.[1] The stereochemistry of these compounds is often critical to their pharmacological activity. Therefore, a reliable and accurate analytical method for the determination and separation of enantiomers of this compound is essential for quality control and drug development processes. This application note details a High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound, including a chiral separation method.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of chiral compounds and pharmaceutical intermediates.

Analytical Method

A reversed-phase HPLC method is proposed for the general analysis of this compound. For the separation of its enantiomers, a chiral HPLC method is described. The selection between these methods will depend on the specific analytical need.

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, autosampler, and a multiple wavelength or photodiode array (PDA) UV detector.[1]

  • Chromatography Data System: HP Chemstation software or equivalent.[1]

  • Analytical Column (Reversed-Phase): A C18 column (e.g., Shimpak CLC-ODS, 150 x 4.6 mm i.d., 5 µm) is a suitable starting point.[2]

  • Analytical Column (Chiral): A polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) is recommended for enantiomeric separation.[1]

  • Solvents: HPLC grade acetonitrile, methanol, n-hexane, isopropanol, and water.

  • Reagents: Phosphoric acid, trifluoroacetic acid (TFA), and phosphate buffer reagents.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Achiral Analysis

This protocol is designed for the quantification of this compound without separating its enantiomers.

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Accurately weigh a sample containing this compound.
  • Dissolve the sample in methanol to achieve a theoretical concentration of 1 mg/mL.
  • Sonicate for 15 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

3. Chromatographic Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1 M Phosphate Buffer (pH 2.68)
Gradient Isocratic at a ratio of 60:40 (v/v) Acetonitrile:Buffer
Flow Rate 1.0 mL/min
Column Temperature 25 °C[2]
Detection Wavelength 220 nm[2]
Injection Volume 20 µL[2]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is designed for the separation and quantification of the (R)- and (S)-enantiomers of this compound.

1. Standard and Sample Preparation:

  • Follow the same procedure as in Protocol 1. If a racemic standard is used, it should produce two distinct peaks for the enantiomers.

2. Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK® IC, 250 x 4.6 mm, 5 µm[1]
Mobile Phase n-Hexane and Isopropanol with 0.1% TFA[1]
Gradient Isocratic at a ratio of 90:10 (v/v) n-Hexane:Isopropanol with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm[1]
Injection Volume 10 µL[1]

3. Data Analysis:

  • Identify the peaks corresponding to each enantiomer based on the injection of individual enantiomeric standards, if available.
  • Quantify each enantiomer using a calibration curve prepared from the corresponding pure enantiomer or from a racemic standard of known concentration.
  • Calculate the enantiomeric excess (% ee) if required.

Data Presentation

The following tables summarize the expected quantitative data from the validation of the proposed HPLC methods. These are templates and should be populated with experimental data.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaReversed-Phase MethodChiral Method
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Resolution (Rs) Rs ≥ 1.5 (for chiral)N/A
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Table 2: Method Validation Summary

ParameterAcceptance CriteriaReversed-Phase MethodChiral Method
Linearity (Correlation Coefficient, r²) r² ≥ 0.999
Range (µg/mL) -
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
   Repeatability (Intra-day)≤ 2.0%
   Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) (µg/mL) -
Limit of Quantification (LOQ) (µg/mL) -

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Figure 1: HPLC Analysis Workflow

Logical Relationship of HPLC Method Development

This diagram shows the logical relationships between the key components in developing a suitable HPLC method.

G Figure 2: HPLC Method Development Logic Analyte Analyte Properties (this compound) Column Column Selection (C18 or Chiral CSP) Analyte->Column Detection Detector Settings (Wavelength) Analyte->Detection Objective Analytical Objective (Achiral vs. Chiral) Objective->Column Mobile_Phase Mobile Phase Optimization (Composition, pH, Additives) Column->Mobile_Phase Mobile_Phase->Detection Method_Validation Method Validation Detection->Method_Validation

Caption: Figure 2: HPLC Method Development Logic

References

Application Notes and Protocols for Propyl 2-Hydroxy-2-phenylacetate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate, is a chiral molecule that serves as a valuable building block and resolving agent in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the presence of a stereocenter at the α-carbon, which allows for the separation of racemic mixtures and the stereoselective synthesis of chiral drugs. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical development, with a focus on chiral resolution and its role as a synthetic intermediate.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 5413-58-1[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Solubility Soluble in organic solvents

Applications in Pharmaceutical Development

The primary applications of this compound and its parent compound, mandelic acid, in pharmaceutical development are:

  • Chiral Resolution of Amines: Racemic mixtures of chiral amines are common intermediates in drug synthesis. The acidic nature of the carboxylic acid derived from propyl mandelate (mandelic acid) allows for the formation of diastereomeric salts with these racemic amines. These diastereomeric salts exhibit different physical properties, such as solubility, enabling their separation by fractional crystallization.[2][3][4]

  • Enzymatic Kinetic Resolution: The ester functional group in this compound is susceptible to enantioselective hydrolysis or transesterification catalyzed by lipases.[5] This process, known as enzymatic kinetic resolution, allows for the separation of the racemic ester into one enantiomer of the ester and the corresponding enantiomer of the alcohol (or a different ester), both with high enantiomeric purity.

  • Chiral Precursor for API Synthesis: Enantiomerically pure this compound or its derivatives can serve as chiral building blocks for the total synthesis of complex pharmaceutical molecules.

Experimental Protocols

Chiral Resolution of a Racemic Amine using (R)- or (S)-Mandelic Acid (Derived from Propyl Mandelate)

This protocol provides a general procedure for the diastereomeric salt resolution of a racemic amine using an enantiomerically pure mandelic acid. The specific conditions may need to be optimized for different amines.

Principle: A racemic amine is reacted with an enantiomerically pure chiral acid (e.g., (R)-mandelic acid) to form a mixture of two diastereomeric salts. Due to their different physical properties, one diastereomer will preferentially crystallize from a suitable solvent.

Workflow for Diastereomeric Salt Resolution:

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Isolation racemic_amine Racemic Amine (R/S)-Amine salt_formation Diastereomeric Salt Mixture ((R)-Amine-(R)-Acid) ((S)-Amine-(R)-Acid) racemic_amine->salt_formation chiral_acid Chiral Resolving Agent ((R)-Mandelic Acid) chiral_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) filtration->more_soluble liberation_solid Liberation of Amine (Base Treatment) less_soluble->liberation_solid liberation_liquid Liberation of Amine (Base Treatment) more_soluble->liberation_liquid enantiopure_amine1 Enantiopure Amine 1 liberation_solid->enantiopure_amine1 enantiopure_amine2 Enantiopure Amine 2 liberation_liquid->enantiopure_amine2

Caption: Workflow for the chiral resolution of a racemic amine.

Materials:

  • Racemic amine

  • (R)-Mandelic acid or (S)-Mandelic acid

  • Solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water)

  • Base (e.g., NaOH, KOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a suitable solvent.

    • Add a solution of the enantiomerically pure mandelic acid (0.5-1.0 equivalents) in the same solvent.

    • Stir the mixture at room temperature or elevated temperature to ensure complete salt formation.

  • Crystallization:

    • Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt may be beneficial.

    • Allow the crystallization to proceed for a sufficient time (can range from hours to days).

  • Isolation of Diastereomer:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

    • The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Enantiopure Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent.

    • Add a base (e.g., 1M NaOH) to neutralize the mandelic acid and liberate the free amine.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure to obtain the enantiopure amine.

  • Determination of Enantiomeric Excess (ee):

    • Analyze the enantiomeric purity of the resolved amine using a suitable chiral analytical technique, such as chiral HPLC or chiral GC.

Quantitative Data (Example from Literature for a similar system):

The resolution of (±)-p-chloromandelic acid with (R)-phenylethylamine has been reported. While this is not directly using propyl mandelate, it demonstrates the principle. Optimal conditions were found to be:

ParameterOptimal Value
SolventAbsolute Ethanol
Molar Ratio (Acid:Amine)1:1
Filtration Temperature15 °C
Solvent Amount1.6 mL / 1 mmol acid

Note: This data is for a related system and serves as a starting point for optimization.[6]

Lipase-Catalyzed Kinetic Resolution of (±)-Propyl 2-Hydroxy-2-phenylacetate

This protocol describes a general method for the enzymatic kinetic resolution of racemic propyl mandelate.

Principle: A lipase enzyme selectively catalyzes the acylation of one enantiomer of the racemic propyl mandelate, leaving the other enantiomer unreacted. This results in a mixture of the acylated product and the unreacted ester, which can then be separated.

Workflow for Enzymatic Kinetic Resolution:

G racemic_ester Racemic Propyl Mandelate (R/S)-Ester reaction Enzymatic Acylation racemic_ester->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction lipase Lipase (e.g., Candida antarctica Lipase B) lipase->reaction product_mixture Product Mixture: (R)-Acylated Ester (S)-Unreacted Ester reaction->product_mixture separation Separation (e.g., Chromatography) product_mixture->separation enantiopure_ester1 Enantiopure Acylated Ester separation->enantiopure_ester1 enantiopure_ester2 Enantiopure Unreacted Ester separation->enantiopure_ester2

Caption: Workflow for the enzymatic kinetic resolution of propyl mandelate.

Materials:

  • (±)-Propyl 2-hydroxy-2-phenylacetate

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Organic solvent (e.g., hexane, toluene, diisopropyl ether)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • Reaction Setup:

    • To a solution of (±)-propyl 2-hydroxy-2-phenylacetate (1 equivalent) in an organic solvent, add the acyl donor (1-2 equivalents).

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • The reaction can be stirred or shaken at a controlled temperature (e.g., 30-50 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC or HPLC) to determine the conversion and enantiomeric excess of the substrate and product.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the resulting acylated ester from the unreacted alcohol ester by column chromatography.

Quantitative Data (Example from Literature for a similar system):

ParameterValue
Reaction Time15-60 min
Enantiomeric Excess (ee)≥90%
Chemical Purity>98%

Note: This data highlights the efficiency of lipase-catalyzed resolutions and the high purities that can be achieved.[5]

Signaling Pathway

The specific signaling pathway would depend on the final drug synthesized using this compound as an intermediate. For instance, if used in the synthesis of a selective serotonin reuptake inhibitor (SSRI), the relevant pathway would be the serotonergic signaling pathway.

Example: Serotonergic Synapse Signaling Pathway (Relevant for SSRIs)

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_synthesis 5-HTP -> Serotonin (5-HT) tryptophan->serotonin_synthesis vesicle Vesicular Storage serotonin_synthesis->vesicle serotonin Serotonin (5-HT) vesicle->serotonin Release receptor 5-HT Receptor serotonin->receptor Binding reuptake SERT (Reuptake Transporter) serotonin->reuptake signal Signal Transduction receptor->signal ssri SSRI (e.g., Fluoxetine) ssri->reuptake Inhibition

Caption: Simplified diagram of a serotonergic synapse and the action of SSRIs.

This diagram illustrates how SSRIs block the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft and enhancing postsynaptic receptor activation. If this compound were used to synthesize an SSRI, this would be the relevant biological pathway to consider.

Conclusion

This compound is a versatile chiral building block with significant potential in pharmaceutical development. Its application in diastereomeric salt resolution and enzymatic kinetic resolution provides effective strategies for obtaining enantiomerically pure drug intermediates. The protocols outlined in this document serve as a foundation for researchers to develop and optimize synthetic routes for chiral pharmaceuticals. Further investigation into specific applications and the development of tailored protocols will continue to expand the utility of this valuable compound.

References

Propyl 2-Hydroxy-2-Phenylacetate: A Key Intermediate in Fine Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Propyl 2-hydroxy-2-phenylacetate , also known as propyl mandelate, is a valuable intermediate in the synthesis of a variety of fragrance compounds. Its unique structure, featuring a phenyl group, a hydroxyl group, and a propyl ester, allows for further chemical modifications to produce nuanced and complex aroma chemicals. This application note provides detailed protocols for the synthesis of this compound and explores its role in the creation of fine fragrances.

Introduction

The demand for novel and sophisticated scents in the fragrance industry necessitates the development of versatile chemical intermediates. This compound serves as a crucial building block, primarily due to the reactivity of its hydroxyl group, which can be further esterified or etherified to generate a range of aromatic esters and ethers with diverse olfactory profiles. These derivatives often possess desirable floral, fruity, and balsamic notes, making them valuable components in perfumery.

Synthesis of this compound

Two primary methods for the synthesis of this compound are Fischer-Speier esterification and lipase-catalyzed esterification. Each method offers distinct advantages in terms of reaction conditions, yield, and stereoselectivity.

Method 1: Fischer-Speier Esterification

This classic acid-catalyzed esterification provides a straightforward and cost-effective route to this compound.[1][2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine mandelic acid (1.0 eq), n-propanol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Toluene is used as the solvent to facilitate the azeotropic removal of water.

  • Reaction: The mixture is heated to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Table 1: Fischer-Speier Esterification Reaction Parameters and Results

ParameterValue
Reactants Mandelic Acid, n-Propanol
Catalyst p-Toluenesulfonic Acid
Solvent Toluene
Reaction Temperature Reflux
Reaction Time 4-6 hours
Yield 75-85%

Method 2: Lipase-Catalyzed Esterification

This enzymatic approach offers a milder and more selective synthesis, which can be advantageous when dealing with sensitive functional groups. Lipases, such as those from Candida antarctica, are effective catalysts for this transformation.[4]

Experimental Protocol:

  • Reaction Setup: In a temperature-controlled shaker, combine mandelic acid (1.0 eq), n-propanol (1.5 eq), and an immobilized lipase (e.g., Novozym 435) in a suitable organic solvent like hexane.

  • Reaction: The mixture is incubated at a specific temperature (e.g., 40-60°C) with constant agitation. The reaction can be monitored by techniques such as gas chromatography (GC).

  • Work-up: After the reaction reaches the desired conversion, the immobilized enzyme is removed by simple filtration.

  • Purification: The solvent is evaporated under reduced pressure, and the resulting this compound is purified by vacuum distillation.

Table 2: Lipase-Catalyzed Esterification Reaction Parameters and Results

ParameterValue
Reactants Mandelic Acid, n-Propanol
Catalyst Immobilized Lipase (e.g., Novozym 435)
Solvent Hexane
Reaction Temperature 40-60°C
Reaction Time 24-48 hours
Yield >90%

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet), a singlet for the methine proton, and multiplets for the phenyl group protons.
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, carbons of the phenyl ring, and the carbons of the propyl group.
IR A broad absorption band for the hydroxyl group (~3400 cm⁻¹), a strong absorption for the ester carbonyl group (~1730 cm⁻¹), and bands for the aromatic C-H and C=C bonds.
Mass Spec. Molecular ion peak and characteristic fragmentation pattern.

Application in Fragrance Synthesis

This compound is a versatile intermediate for the synthesis of various fragrance ingredients. The hydroxyl group can be acylated with different carboxylic acids or acid chlorides to produce a library of esters with a wide range of scents.

Example: Synthesis of Propyl 2-acetoxy-2-phenylacetate

This derivative, with a potentially more pronounced fruity and floral character, can be synthesized by the acetylation of this compound.

Experimental Protocol:

  • Reaction: this compound is dissolved in a suitable solvent such as dichloromethane, and a base like pyridine is added. Acetic anhydride or acetyl chloride is then added dropwise at 0°C.

  • Work-up: The reaction is quenched with water, and the organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The product is purified by column chromatography to yield propyl 2-acetoxy-2-phenylacetate.

The olfactory properties of the resulting esters will depend on the nature of the acyl group introduced. For instance, shorter chain esters may impart fresh, fruity notes, while longer or more complex acyl groups can introduce richer, more floral or balsamic facets.

Conclusion

This compound is a key intermediate in the fragrance industry, accessible through efficient synthetic routes like Fischer esterification and lipase-catalyzed reactions. Its utility lies in its potential for further derivatization to create a diverse palette of aroma chemicals. The protocols outlined in this application note provide a foundation for researchers and drug development professionals to synthesize and utilize this versatile compound in the development of new and captivating fragrances. Further exploration of different acylating agents will undoubtedly lead to the discovery of novel fragrance molecules with unique and desirable olfactory properties.

References

Application Notes and Protocols for Scaling Up Propyl 2-Hydroxy-2-phenylacetate Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate, is a valuable organic intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its production on a larger scale requires robust and efficient experimental setups that are both economically viable and environmentally considerate. These application notes provide detailed protocols for scaling up the production of this compound via chemical and biocatalytic routes, including data summaries and process workflows. The primary precursors for its synthesis are mandelic acid and 1-propanol[1].

Methods for Scaled-Up Production

There are several viable methods for the large-scale synthesis of this compound. The choice of method often depends on factors such as cost of raw materials, desired purity, yield, and environmental impact.

  • Fischer-Speier Esterification: This is a direct and well-established method involving the acid-catalyzed reaction between mandelic acid and propanol. To drive the reaction towards completion, excess propanol is often used, or water is removed as it is formed.

  • Synthesis from Mandelonitrile: A common industrial route starts with benzaldehyde, which is converted to mandelonitrile. The nitrile is then reacted with propanol in the presence of a strong acid like hydrogen chloride to yield the desired ester. This one-step conversion of the nitrile can achieve high yields, often exceeding 90%[2].

  • Biocatalytic Synthesis: Leveraging enzymes such as lipases or esterases offers a green and highly selective alternative.[3][4] This method operates under mild conditions, reducing energy consumption and the formation of byproducts. Both free and immobilized enzymes or even whole-cell systems can be employed for scalability.[5][6][7]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key parameters for the different synthesis routes for this compound.

ParameterFischer-Speier EsterificationSynthesis from MandelonitrileBiocatalytic Synthesis
Primary Reactants Mandelic Acid, 1-PropanolMandelonitrile, 1-Propanol, HClMandelic Acid, 1-Propanol
Catalyst Strong Acid (e.g., H₂SO₄, KHSO₄)[8][9]Hydrogen Chloride (acts as reactant and catalyst)Lipase/Esterase (e.g., Candida antarctica Lipase B)
Typical Temperature 80-120°C (Reflux)40-160°C[2]30-60°C
Reaction Time 4-12 hours3-10 hours[2]12-48 hours
Reported Yield 60-85%>90%[2]>90% (conversion)[5]
Key Advantages Simple, uses readily available materials.High yield, one-step from nitrile.High selectivity, mild conditions, environmentally friendly.[3]
Key Disadvantages Reversible reaction, requires water removal.Uses toxic cyanide precursors for nitrile synthesis.[10]Longer reaction times, potential enzyme cost/stability issues.

Experimental Protocols

Protocol 1: Scaled-Up Fischer-Speier Esterification (1 kg Scale)

Materials:

  • Mandelic Acid (1.0 kg, 6.57 mol)

  • 1-Propanol (3.95 kg, 5.0 L, 65.7 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 64.5 g, 35 mL, 0.66 mol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene (for azeotropic removal of water, optional)

Equipment:

  • 10 L glass reactor with overhead stirrer, reflux condenser, Dean-Stark trap (optional), and temperature probe.

  • Heating mantle.

  • Large separatory funnel (10 L).

  • Rotary evaporator.

  • Vacuum distillation setup.

Procedure:

  • Charge the 10 L reactor with mandelic acid (1.0 kg) and 1-propanol (5.0 L).

  • Begin stirring the mixture to dissolve the mandelic acid.

  • Slowly and carefully add concentrated sulfuric acid (35 mL) to the stirred mixture. An exotherm will be observed.

  • Heat the mixture to reflux (approx. 97-100°C) and maintain for 6-8 hours. If using a Dean-Stark trap with toluene, water will be collected as it is formed, driving the equilibrium.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 2 L), followed by brine (1 x 1 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the excess propanol.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Scaled-Up Synthesis from Mandelonitrile (1 kg Scale)

Materials:

  • Mandelonitrile (1.0 kg, 7.51 mol)

  • 1-Propanol (2.7 kg, 3.4 L, 45.1 mol)

  • Hydrogen Chloride (HCl) gas or concentrated HCl solution.

  • Toluene or other suitable aromatic hydrocarbon.

  • Ammonia (NH₃) gas.

  • Diatomaceous earth (for filtration).

Equipment:

  • 10 L pressure-rated glass reactor with overhead stirrer, gas inlet, condenser, and temperature probe.

  • Heating/cooling system.

  • Filtration apparatus.

  • Vacuum distillation setup.

Procedure: (Based on the process described in patent EP0006539A1[2])

  • Charge the reactor with mandelonitrile (1.0 kg) and 1-propanol (3.4 L).

  • Cool the mixture to 0-5°C.

  • Bubble dry hydrogen chloride gas through the mixture until approximately 1.5 kg (41.1 mol) has been added, keeping the temperature below 20°C.

  • After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain for 4-6 hours.

  • Monitor the reaction for the disappearance of the intermediate imino ether hydrochloride.

  • Cool the reaction mixture to 50-60°C and add toluene (2 L).

  • Neutralize the excess HCl by bubbling ammonia gas through the mixture until the pH is neutral. This will precipitate ammonium chloride (NH₄Cl).

  • Cool the slurry to 10-15°C and filter off the solid ammonium chloride. A filter aid like diatomaceous earth can be used to improve filtration.

  • Wash the filter cake with cold toluene.

  • Combine the filtrate and washes. Remove the excess propanol and toluene by distillation at atmospheric pressure.

  • Purify the remaining crude product by vacuum distillation to yield this compound.

Protocol 3: Scaled-Up Biocatalytic Esterification (1 kg Scale)

Materials:

  • Mandelic Acid (1.0 kg, 6.57 mol)

  • 1-Propanol (1.18 kg, 1.48 L, 19.71 mol)

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B, 100 g, 10% w/w of mandelic acid)

  • Heptane or Methyl tert-butyl ether (MTBE) (5 L)

  • Molecular sieves (4Å, 200 g)

Equipment:

  • 10 L glass reactor with overhead stirrer and temperature control.

  • Heating mantle or water bath.

  • Filtration system to recover the immobilized enzyme.

  • Rotary evaporator.

Procedure:

  • Charge the reactor with mandelic acid (1.0 kg), 1-propanol (1.48 L), and heptane (5 L).

  • Add the immobilized lipase (100 g) and molecular sieves (200 g) to the mixture. The molecular sieves will remove the water produced during the reaction.

  • Heat the mixture to 45-50°C and stir moderately to ensure suspension of the enzyme without causing significant mechanical stress.

  • Monitor the reaction progress by HPLC. The reaction may take 24-48 hours to reach high conversion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Recover the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent and potentially reused.

  • Wash the filtrate with a dilute sodium bicarbonate solution to remove any unreacted mandelic acid, followed by a water wash.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the solution using a rotary evaporator to remove the solvent and excess propanol.

  • The resulting crude product is often of high purity. If further purification is needed, vacuum distillation can be employed.

Mandatory Visualization

G General Workflow for this compound Production cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Reactants Loading (Mandelic Acid, Propanol) B Catalyst Addition (Acid or Enzyme) A->B C Controlled Heating & Stirring B->C D Reaction Monitoring (TLC/HPLC) C->D E Quenching & Neutralization D->E F Solvent Extraction & Washing E->F G Drying & Solvent Removal F->G H Crude Product G->H I Vacuum Distillation H->I J Pure Propyl 2-hydroxy-2-phenylacetate I->J

Caption: General experimental workflow for scaled-up production.

G Fischer-Speier Esterification Pathway MA Mandelic Acid Intermediate Protonated Carbonyl MA->Intermediate Protonation PrOH Propanol Tetrahedral Tetrahedral Intermediate PrOH->Tetrahedral H_plus H⁺ (Catalyst) Intermediate->Tetrahedral Nucleophilic Attack Product Propyl 2-hydroxy-2-phenylacetate Tetrahedral->Product Proton Transfer & Water Elimination Water Water Tetrahedral->Water

Caption: Reaction pathway for Fischer-Speier esterification.

G Synthesis Pathway from Mandelonitrile Benz Benzaldehyde MN Mandelonitrile Benz->MN NaCN NaCN / HCN NaCN->MN IminoEther Imino Ether HCl (Intermediate) MN->IminoEther PrOH 1-Propanol PrOH->IminoEther HCl HCl HCl->IminoEther Product Propyl 2-hydroxy-2-phenylacetate IminoEther->Product Hydrolysis Hydrolysis Hydrolysis->Product

Caption: Synthesis pathway starting from benzaldehyde/mandelonitrile.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Propyl 2-hydroxy-2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude propyl 2-hydroxy-2-phenylacetate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound using common laboratory techniques.

Recrystallization Issues

Recrystallization is a common technique for purifying solid compounds. However, several issues can arise.

Problem: The compound does not crystallize from the solution.

Possible Cause Troubleshooting Step
Solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound.
Cooling is too rapid.Allow the solution to cool to room temperature slowly, then place it in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of pure compound.
Incorrect solvent system.Try a different solvent or a mixture of solvents. Good starting points for esters are mixtures of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, acetone).

Problem: The compound "oils out" instead of forming crystals.

Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution is cooled too quickly.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble can sometimes help.
Impurities are present.Attempt to remove impurities by another method, such as column chromatography, before recrystallization.

Problem: The crystals are colored.

Possible Cause Troubleshooting Step
Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.
The compound itself is slightly colored.If the color persists after recrystallization and the purity is confirmed by other methods (e.g., NMR, GC-MS), the color may be inherent to the compound.
Column Chromatography Issues

Column chromatography is a versatile technique for separating components of a mixture.

Problem: Poor separation of the desired compound from impurities.

Possible Cause Troubleshooting Step
Incorrect mobile phase polarity.If the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If it elutes too slowly or not at all, increase the polarity. A common mobile phase for esters is a gradient of ethyl acetate in hexanes or heptane.
Column is overloaded.Use a larger column or load less crude material.
Cracks or channels in the stationary phase.Pack the column carefully to ensure a uniform bed of silica gel or alumina.
Co-elution of impurities with similar polarity.Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.

Problem: The compound is not eluting from the column.

Possible Cause Troubleshooting Step
The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol to the eluent may be necessary.
The compound has decomposed on the stationary phase.This compound is relatively stable, but prolonged exposure to acidic or basic conditions on the column should be avoided. Neutralize the crude material before loading if necessary.
Distillation Issues

Vacuum distillation is often used to purify liquids with high boiling points.

Problem: "Bumping" or uneven boiling during distillation.

Possible Cause Troubleshooting Step
Lack of nucleation sites for smooth boiling.Use a magnetic stir bar or boiling chips in the distillation flask. Ensure a steady and appropriate heating rate.
Vacuum is too high initially.Gradually apply the vacuum to the system.

Problem: The compound decomposes during distillation.

Possible Cause Troubleshooting Step
The distillation temperature is too high.Use a higher vacuum to lower the boiling point of the compound.
Presence of acidic or basic impurities that catalyze decomposition.Neutralize the crude material before distillation. A wash with a dilute sodium bicarbonate solution, followed by drying, can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from mandelic acid and propanol?

The most common impurities are typically unreacted starting materials, namely mandelic acid and propanol. Side products can also form, such as dipropyl ether from the dehydration of propanol, or byproducts from the decomposition of mandelic acid if the reaction temperature is too high.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A good starting point for recrystallization would be a binary solvent system. Since this compound is an ester, a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or acetone is a logical choice. The ideal ratio will need to be determined experimentally.

Q3: What are the recommended conditions for column chromatography of this compound?

For column chromatography on silica gel, a good starting mobile phase would be a low polarity mixture of ethyl acetate and hexanes (e.g., 10:90 v/v). The polarity can then be gradually increased by increasing the proportion of ethyl acetate to elute the desired compound. A typical gradient might run from 5% to 30% ethyl acetate in hexanes.

Q4: Can this compound be purified by distillation?

Yes, vacuum distillation is a suitable method for purifying this compound, which is a liquid at room temperature. It is important to use a vacuum to lower the boiling point and prevent thermal decomposition.

Experimental Protocols & Visualizations

General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent hot_filter Hot filtration to remove insoluble impurities dissolve->hot_filter cool Cool solution slowly to induce crystallization hot_filter->cool collect Collect crystals by vacuum filtration cool->collect wash Wash crystals with cold solvent collect->wash dry Dry the purified crystals wash->dry

Caption: General workflow for the purification of a solid compound by recrystallization.

General Column Chromatography Workflow

Column_Chromatography_Workflow pack_column Pack the column with stationary phase (e.g., silica gel) load_sample Load the crude sample onto the column pack_column->load_sample elute Elute with mobile phase of increasing polarity load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions (e.g., by TLC) collect_fractions->analyze_fractions combine_pure Combine pure fractions and evaporate solvent analyze_fractions->combine_pure

Caption: General workflow for the purification of a compound by column chromatography.

Troubleshooting Logic for Failed Crystallization

Crystallization_Troubleshooting start No crystals form upon cooling check_saturation Is the solution supersaturated? start->check_saturation evaporate Evaporate some solvent check_saturation->evaporate No induce_nucleation Induce nucleation? check_saturation->induce_nucleation Yes evaporate->start scratch Scratch flask or add seed crystal induce_nucleation->scratch Yes reassess_solvent Re-evaluate solvent system induce_nucleation->reassess_solvent No success Crystals form scratch->success

Identifying and minimizing side products in propyl 2-hydroxy-2-phenylacetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of propyl 2-hydroxy-2-phenylacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of mandelic acid and propanol.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to equilibrium.• Increase the molar excess of propanol (e.g., 5-10 equivalents).• Remove water as it forms using a Dean-Stark apparatus or molecular sieves.
Insufficient catalyst or catalyst activity.• Ensure the use of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH).• Check the concentration and purity of the acid catalyst.
Reaction time is too short.• Extend the reflux time. Monitor the reaction progress using TLC or GC.
Reaction temperature is too low.• Ensure the reaction is maintained at a gentle reflux temperature.
Presence of Unreacted Mandelic Acid in Product Incomplete reaction.• See solutions for "Low Yield".• During workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid.
Presence of a Low-Boiling Point Impurity, Miscible with Organic Solvents Formation of dipropyl ether.• This side product forms from the acid-catalyzed self-condensation of propanol. Minimize its formation by avoiding excessively high temperatures and high catalyst concentrations.• Purify the final product using column chromatography or fractional distillation.
Presence of a High-Boiling Point, Viscous Impurity Self-esterification of mandelic acid to form dimers or oligomers.• This can occur at high temperatures. Avoid overheating the reaction mixture.• Use a moderate reaction temperature and ensure efficient stirring.• This impurity can often be removed by column chromatography.
Product is Difficult to Purify by Extraction Alone Formation of multiple side products with similar polarities.• Employ column chromatography for purification. A typical stationary phase is silica gel, with a mobile phase of ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method is the Fischer esterification of mandelic acid with propanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Q2: What are the expected major side products in this synthesis?

Based on the reactants and reaction conditions, the most likely side products are:

  • Unreacted mandelic acid and propanol: Due to the reversible nature of the Fischer esterification.

  • Dipropyl ether: Formed from the self-condensation of propanol in the presence of a strong acid.

  • Mandelic acid self-esterification products (dimers/oligomers): Mandelic acid can react with itself, as it contains both a hydroxyl and a carboxylic acid functional group.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, spot the reaction mixture against the mandelic acid starting material. The disappearance of the mandelic acid spot and the appearance of a new, less polar spot indicates product formation.

Q4: What is the best way to purify the final product?

A typical purification protocol involves:

  • Neutralizing the excess acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Performing a liquid-liquid extraction to separate the ester from water-soluble components.

  • Washing the organic layer with brine and drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure.

  • If further purification is needed, column chromatography on silica gel is effective.

Q5: Can I use other alcohols for this reaction?

Yes, the Fischer esterification is a general method that can be used with other alcohols to produce different esters of mandelic acid.

Experimental Protocols

General Protocol for Fischer Esterification of Mandelic Acid with Propanol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mandelic acid (1 equivalent).

  • Reagent Addition: Add an excess of n-propanol (5-10 equivalents) to the flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of mandelic acid).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction_Pathway Mandelic_Acid Mandelic Acid Propyl_Ester This compound Mandelic_Acid->Propyl_Ester Propanol Propanol Propanol->Propyl_Ester H_plus H+ (catalyst) H_plus->Propyl_Ester Water Water Propyl_Ester->Water

Caption: Main reaction pathway for the synthesis of this compound.

Side_Products cluster_reactants Reactants cluster_side_products Potential Side Products Mandelic_Acid Mandelic Acid Mandelic_Dimer Mandelic Acid Dimer Mandelic_Acid->Mandelic_Dimer Self-esterification Propanol Propanol Dipropyl_Ether Dipropyl Ether Propanol->Dipropyl_Ether Self-condensation

Caption: Formation pathways of common side products.

Experimental_Workflow Start Start: Mix Reactants & Catalyst Reflux Heat to Reflux Start->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification.

Technical Support Center: Synthesis of Propyl 2-Hydroxy-2-Phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of propyl 2-hydroxy-2-phenylacetate (propyl mandelate). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification of mandelic acid with propanol. It is a cost-effective and widely used method.[1][2]

  • Enzymatic Esterification/Transesterification: This method utilizes lipases as biocatalysts, offering high selectivity and milder reaction conditions compared to traditional chemical methods.[3][4]

Q2: What is the general reaction mechanism for the Fischer-Speier esterification of mandelic acid?

A2: The Fischer-Speier esterification is an equilibrium reaction. The mechanism involves the following steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol (propanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water to form a protonated ester.

  • Deprotonation to yield the final ester product, this compound.[1][5][6]

Q3: Which acid catalysts are typically used for Fischer esterification, and in what quantities?

A3: Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] Typically, a catalytic amount is sufficient. For laboratory-scale synthesis, this can range from a few drops to a small molar percentage relative to the carboxylic acid.

Q4: Can I use an enzymatic method for this synthesis?

A4: Yes, enzymatic methods are a viable alternative. Immobilized lipases, such as Candida antarctica lipase B (CAL-B), can effectively catalyze the esterification of mandelic acid or the transesterification of a methyl or ethyl mandelate with propanol.[3][4] This approach often leads to higher yields under milder conditions and can be more environmentally friendly.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to equilibrium: The Fischer esterification is a reversible reaction.[1][6] 2. Insufficient catalyst: The reaction rate may be too slow without adequate catalysis. 3. Steric hindrance: Although less of a concern with propanol, bulky alcohols can hinder the reaction.[3] 4. Reaction time is too short. 5. Reaction temperature is too low. 1. Shift the equilibrium: Use a large excess of propanol (it can also serve as the solvent).[3][6] Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent.[1][2] 2. Optimize catalyst concentration: Ensure an adequate amount of acid catalyst is used. 3. Consider alternative methods: For sterically hindered substrates, other methods like using an acid chloride might be more effective.[3] 4. Increase reaction time: Monitor the reaction by TLC until completion. 5. Increase temperature: Run the reaction at the reflux temperature of the alcohol.[1]
Presence of Unreacted Mandelic Acid 1. Incomplete reaction. 2. Hydrolysis of the ester product during workup.1. See "Low Yield" solutions. 2. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) during the workup before extraction.[1] Ensure all aqueous washes are performed quickly and at a low temperature if possible.
Formation of Side Products 1. Dehydration of propanol to form propene or dipropyl ether, especially at high temperatures with a strong acid catalyst. 2. Self-esterification of mandelic acid to form a polyester, although less common under these conditions.1. Use a milder catalyst like p-TsOH instead of concentrated H₂SO₄. Control the reaction temperature carefully. 2. Ensure a sufficient excess of propanol to favor the desired intermolecular esterification.
Difficult Purification 1. Similar boiling points of the product and excess propanol. 2. Emulsion formation during aqueous workup.1. Remove excess propanol under reduced pressure (rotary evaporation) before final purification.[6] 2. Use a brine wash (saturated NaCl solution) to break up emulsions during extraction.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Mandelic Acid

This protocol is a general guideline for the synthesis of this compound via Fischer-Speier esterification.

Materials:

  • Mandelic acid

  • n-Propanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mandelic acid in an excess of n-propanol (e.g., 5-10 molar equivalents). The n-propanol can also serve as the solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess n-propanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Protocol 2: Enzymatic Synthesis using Lipase

This protocol outlines a general procedure for the lipase-catalyzed synthesis.

Materials:

  • Mandelic acid

  • n-Propanol

  • Immobilized Lipase (e.g., Novozym 435)

  • An organic solvent (e.g., heptane or toluene)

  • Molecular sieves (optional, for water removal)

Procedure:

  • To a flask, add mandelic acid, n-propanol (in a slight molar excess, e.g., 1.5-2 equivalents), and an appropriate organic solvent.

  • Add the immobilized lipase to the mixture (typically 5-10% by weight of the substrates).

  • If desired, add activated molecular sieves to remove the water produced during the reaction.

  • Stir the mixture at a moderate temperature (e.g., 40-60 °C) for 24-48 hours. The reaction can be monitored by TLC or GC/HPLC.

  • Once the reaction is complete, filter off the immobilized lipase. The enzyme can often be washed and reused.

  • Wash the filtrate with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Data Presentation

Table 1: Comparison of Synthesis Methods for Phenylacetate Derivatives

ParameterFischer-Speier EsterificationEnzymatic Synthesis
Catalyst Strong Acid (H₂SO₄, p-TsOH)Lipase (e.g., Candida antarctica lipase B)
Temperature Reflux temperature of alcohol (typically 60-110 °C)[1]Mild (typically 40-60 °C)[3]
Reaction Time 1-10 hours[1]24-48 hours
Solvent Excess alcohol or non-polar solvent (e.g., toluene)Organic solvent (e.g., heptane)
Yield Generally good, can be driven to >90% with excess alcohol or water removal[6]Can be very high (>90%)[3]
Byproducts Water, potential dehydration products of alcoholWater
Advantages Inexpensive reagents, relatively fastHigh selectivity, mild conditions, reusable catalyst, environmentally friendly
Disadvantages Harsh conditions, potential for side reactions, requires neutralizationLonger reaction times, higher cost of enzyme

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product mandelic_acid Mandelic Acid reflux Heat to Reflux mandelic_acid->reflux propanol n-Propanol (Excess) propanol->reflux catalyst Acid Catalyst (H₂SO₄) catalyst->reflux cool Cool to RT reflux->cool evaporate Remove Excess Propanol cool->evaporate extract Extraction with Ether evaporate->extract wash Aqueous Washes (NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Purification (Distillation/Chromatography) concentrate->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield equilibrium Equilibrium Limitation low_yield->equilibrium incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction hydrolysis Product Hydrolysis low_yield->hydrolysis excess_alcohol Use Excess Propanol equilibrium->excess_alcohol Shifts Equilibrium remove_water Remove Water (Dean-Stark) equilibrium->remove_water Shifts Equilibrium increase_time Increase Reaction Time/Temp incomplete_reaction->increase_time neutralize Neutralize During Workup hydrolysis->neutralize

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Degradation pathways of propyl 2-hydroxy-2-phenylacetate and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propyl 2-Hydroxy-2-Phenylacetate

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage can be cleaved by water, especially under acidic or basic conditions, to yield mandelic acid and propanol.

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which can lead to the formation of a ketone, propyl 2-oxo-2-phenylacetate. Further oxidation could potentially lead to cleavage of the molecule.

Q2: What are the common signs of degradation in my sample of this compound?

A2: Degradation can be indicated by several observations:

  • Changes in the physical appearance of the sample, such as color change or precipitation.

  • The appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC).

  • A decrease in the peak area of the parent compound over time.

  • A shift in the pH of your sample solution.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis.

  • Moisture Control: Use anhydrous solvents and store the compound in a desiccator to prevent hydrolysis.

  • Temperature Control: Store the compound and your experimental samples at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation.

  • Protection from Light: Store the compound in amber vials or in the dark to prevent photolytic degradation.

  • Use of Antioxidants: If oxidation is a concern, consider adding a suitable antioxidant to your formulation.

  • Inert Atmosphere: For long-term storage or sensitive reactions, storing the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in aqueous solution.

Possible Cause Recommended Solution
Hydrolysis due to pH Buffer the solution to a neutral pH (6-8).
High Temperature Conduct the experiment at a lower temperature.
Microbial Contamination If applicable, filter-sterilize the solution or add a suitable antimicrobial agent.

Issue 2: Appearance of an unexpected peak in HPLC analysis.

Possible Cause Recommended Solution
Oxidative Degradation Degas solvents and consider adding an antioxidant. Protect the sample from light.
Hydrolytic Degradation Check the pH and water content of your solvents and reagents.
Reaction with Excipients Evaluate the compatibility of this compound with other components in your formulation.

Quantitative Data Summary

The following table summarizes illustrative data on the degradation of this compound under various conditions after 30 days of storage. This data is intended to provide a general understanding of the compound's stability profile.

ConditionTemperature (°C)pHLight ExposureDegradation (%)Major Degradant
A 47Dark< 1%-
B 257Dark5%Mandelic Acid
C 253Dark15%Mandelic Acid
D 259Dark20%Mandelic Acid
E 257Ambient10%Propyl 2-oxo-2-phenylacetate
F 407Dark25%Mandelic Acid

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound and detecting its primary degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 80% over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in the mobile phase at an initial concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, a forced degradation study can be performed under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

After exposure, analyze the samples using the HPLC method described above to identify and quantify the degradants.

Visualizations

DegradationPathways Propyl_2_hydroxy_2_phenylacetate This compound Mandelic_Acid Mandelic Acid Propyl_2_hydroxy_2_phenylacetate->Mandelic_Acid Hydrolysis (H₂O, H⁺/OH⁻) Propanol Propanol Propyl_2_hydroxy_2_phenylacetate->Propanol Hydrolysis (H₂O, H⁺/OH⁻) Propyl_2_oxo_2_phenylacetate Propyl 2-oxo-2-phenylacetate Propyl_2_hydroxy_2_phenylacetate->Propyl_2_oxo_2_phenylacetate Oxidation

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow Start Degradation Observed Check_pH Is the sample in an aqueous solution? Start->Check_pH Adjust_pH Buffer solution to pH 6-8 Check_pH->Adjust_pH Yes Check_Storage How is the sample stored? Check_pH->Check_Storage No Adjust_pH->Check_Storage Control_Temp Store at 2-8 °C Check_Storage->Control_Temp Protect_Light Store in amber vial/dark Control_Temp->Protect_Light Use_Inert Store under inert gas (N₂/Ar) Protect_Light->Use_Inert Check_Solvent Are anhydrous solvents being used? Use_Inert->Check_Solvent Use_Anhydrous Use anhydrous solvents and desiccator Check_Solvent->Use_Anhydrous No End Degradation Minimized Check_Solvent->End Yes Use_Anhydrous->End

Caption: Troubleshooting workflow for preventing degradation.

Technical Support Center: Chiral Resolution of Propyl 2-Hydroxy-2-Phenylacetate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral resolution of propyl 2-hydroxy-2-phenylacetate enantiomers. The information is designed to address specific experimental challenges and provide practical guidance.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by resolution technique to help you quickly find solutions to common issues.

Enzymatic Resolution

Q1: My enzymatic resolution is showing low or no enantioselectivity.

A1: Low enantioselectivity can be caused by several factors. Consider the following troubleshooting steps:

  • Enzyme Choice: The selected lipase may not be optimal for this substrate. Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher selectivity.

  • Solvent System: The solvent can significantly impact enzyme activity and selectivity. If using an organic solvent, try switching to one with a different polarity. For instance, non-polar solvents like hexane or toluene often yield better results than polar ones. A solvent-free system is also an option to consider.[1]

  • Acyl Donor: In transesterification, the choice of acyl donor is critical. Vinyl acetate is often effective as it produces an enol that tautomerizes to a ketone, driving the reaction forward and preventing the reverse reaction.

  • Temperature: Enzyme activity and selectivity are temperature-dependent. Try running the reaction at a lower temperature, which can sometimes enhance enantioselectivity.

  • Water Content: For hydrolysis reactions, ensure the water content is optimal. For esterification or transesterification in organic solvents, the system should be anhydrous, as excess water can lead to unwanted hydrolysis. The use of molecular sieves can help maintain anhydrous conditions.[1]

Q2: The reaction rate of my enzymatic resolution is very slow.

A2: A slow reaction rate can be due to several factors related to the enzyme's catalytic efficiency.

  • Enzyme Immobilization: Immobilized enzymes often exhibit enhanced stability and activity. If you are using a free lipase, consider immobilizing it on a suitable support.

  • pH of the Medium: For hydrolysis reactions, ensure the pH of the buffer is optimal for the chosen lipase.

  • Mass Transfer Limitations: In heterogeneous systems (e.g., immobilized enzyme in an organic solvent), inadequate mixing can limit the reaction rate. Ensure vigorous stirring to minimize mass transfer limitations.

  • Substrate/Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme. Try adjusting the initial substrate concentration.

Q3: How can I improve the yield of the desired enantiomer in a kinetic resolution?

A3: By definition, the maximum yield for one enantiomer in a kinetic resolution is 50%. To overcome this, you can:

  • Racemization of the Unwanted Enantiomer: Couple the kinetic resolution with a dynamic kinetic resolution (DKR) process. This involves in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[2] This can be achieved using a suitable racemization catalyst that is compatible with the enzyme and reaction conditions.

Chromatographic Separation (HPLC)

Q1: I am not getting baseline separation of the enantiomers on my chiral HPLC column.

A1: Achieving baseline resolution often requires careful optimization of the chromatographic conditions.

  • Mobile Phase Composition: The ratio of the solvents in your mobile phase is a critical parameter. For normal-phase chromatography, adjusting the percentage of the polar modifier (e.g., isopropanol in hexane) can significantly impact resolution. A lower percentage of the alcohol modifier generally increases retention and can improve resolution.[3]

  • Flow Rate: Lowering the flow rate can sometimes increase the resolution between closely eluting peaks. A flow rate of 0.5 mL/min is a good starting point for optimization.[4]

  • Column Temperature: Temperature can affect the interactions between the analyte and the chiral stationary phase. Try adjusting the column temperature; both increases and decreases can potentially improve resolution depending on the specific interactions.[5]

  • Chiral Stationary Phase (CSP): The choice of CSP is crucial. If you are not getting separation on one type of column (e.g., a cellulose-based column), try a different type (e.g., an amylose-based column or a protein-based column). Different CSPs have different chiral recognition mechanisms.

Q2: My peaks are tailing or showing poor shape.

A2: Poor peak shape can be due to several factors, from the sample preparation to the column itself.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a stronger solvent than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try injecting a smaller volume or a more dilute sample.

  • Column Contamination: The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong solvent (as recommended by the manufacturer) to clean it.

  • Column Degradation: The stationary phase can degrade over time, especially if exposed to harsh conditions (e.g., extreme pH). If the column is old or has been used extensively, it may need to be replaced.

Q3: The retention times of my enantiomers are drifting between injections.

A3: Drifting retention times usually indicate that the column has not reached equilibrium with the mobile phase.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This can sometimes take longer for chiral separations than for achiral separations.

  • Mobile Phase Instability: If your mobile phase is a mixture of solvents with very different volatilities, preferential evaporation of one solvent can change the composition over time. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Ensure the column compartment and the laboratory environment have a stable temperature.

Diastereomeric Crystallization

Q1: My diastereomeric salts are "oiling out" instead of crystallizing.

A1: "Oiling out" occurs when the diastereomeric salt is more soluble in the solvent than the solvent's boiling point or when it precipitates as a liquid phase.

  • Solvent Choice: The solvent system is critical. Try a different solvent or a mixture of solvents. A common strategy is to use a solvent in which one diastereomer is sparingly soluble and the other is more soluble.

  • Supersaturation: The solution may be too supersaturated. Try using a more dilute solution or cooling the solution more slowly to encourage crystal growth rather than precipitation of an oil.

  • Seeding: Adding a small crystal of the desired diastereomer (a seed crystal) can induce crystallization and prevent oiling out.

Q2: The diastereomeric excess (d.e.) of my crystallized salt is low.

A2: Low diastereomeric excess indicates that the two diastereomers have similar solubilities in the chosen solvent.

  • Recrystallization: Multiple recrystallizations are often necessary to enrich the less soluble diastereomer and improve the d.e.[6]

  • Solvent Screening: The solubility difference between diastereomers is highly dependent on the solvent. A thorough screening of different solvents and solvent mixtures is essential to find a system that maximizes this difference.[7]

  • Resolving Agent: The choice of the chiral resolving agent is as important as the solvent. If one resolving agent gives poor selectivity, try others. For a carboxylic acid like 2-hydroxy-2-phenylacetic acid (after hydrolysis of the ester), chiral amines such as brucine, strychnine, or synthetic amines like 1-phenylethanamine are commonly used.[6]

Q3: The recovery of the desired enantiomer is low.

A3: Low recovery can be due to the loss of material during the multiple steps of the process.

  • Optimize Crystallization Conditions: Ensure that you are not losing a significant amount of the less soluble diastereomer in the mother liquor. This can be a trade-off with achieving high d.e.

  • Efficient Recovery from Salt: The step to recover the enantiomer from the diastereomeric salt (e.g., by acid/base extraction) should be optimized to ensure complete conversion and efficient extraction.

  • Racemization and Recycling: To improve the overall yield, the unwanted diastereomer from the mother liquor can be processed to recover the starting racemic material, which can then be recycled.

Quantitative Data Summary

The following tables summarize typical quantitative data for the chiral resolution of mandelic acid and its derivatives, which are structurally similar to this compound. This data can serve as a starting point for method development.

Table 1: HPLC Separation Conditions for Mandelic Acid Derivatives

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
Mandelic AcidCHIRALPAK® ICn-Hexane/Isopropanol/TFA (80:20:0.1)1.02.21[3]
4-Methoxymandelic AcidCHIRALPAK® ICn-Hexane/Isopropanol/TFA (85:15:0.1)1.02.14[3]
Mandelic AcidMolecularly Imprinted PolymerPhosphate Buffer (pH 7)0.52.33[4]
Mandelic Acid DerivativesChiralpak AD-3 (SFC)CO2/Methanol/TFA2.0>1.5[5]

Table 2: Enzymatic Resolution of Mandelic Acid Esters and Related Compounds

EnzymeSubstrateReaction TypeConversion (%)Enantiomeric Excess (ee%)Reference
Candida cylindracea LipaseEthyl MandelateHydrolysis9097 (S-acid)[8]
N,N'-dioxide-Sc(III) complexRacemic Mandelic Acid EstersAcylationup to 49up to 97 (product)[9]
Lipase PS (Pseudomonas cepacia)Morita-Baylis-Hillman AcetatesHydrolysis~50>92 (product)[10]

Experimental Protocols

Protocol 1: Enzymatic Resolution via Transesterification

This protocol is a general guideline for the lipase-catalyzed transesterification of this compound.

  • Preparation:

    • To a dried flask, add racemic this compound (1 equivalent).

    • Add an anhydrous organic solvent (e.g., n-hexane or toluene).

    • Add vinyl acetate (1.5-2 equivalents) as the acyl donor.

    • Add an immobilized lipase (e.g., Novozym 435, 10-20% w/w of the substrate).

  • Reaction:

    • Stir the mixture at a constant temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC.

  • Work-up:

    • When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Wash the enzyme with fresh solvent to recover any adsorbed product.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Separation:

    • The resulting mixture contains one enantiomer of the starting ester and the acetylated form of the other enantiomer.

    • Separate these two compounds using standard column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method for analyzing the enantiomers of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., CHIRALPAK® IC or a similar cellulose-based CSP).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) can be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: ~220 nm.

  • Procedure:

    • Prepare a standard solution of the racemic this compound in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation (Rs > 1.5).

Protocol 3: Diastereomeric Crystallization

This protocol outlines the general steps for resolving this compound via diastereomeric salt formation after hydrolysis to the corresponding acid.

  • Hydrolysis:

    • Hydrolyze the racemic this compound to racemic 2-hydroxy-2-phenylacetic acid (mandelic acid) using standard methods (e.g., NaOH in aqueous methanol, followed by acidification).

  • Salt Formation:

    • Dissolve the racemic mandelic acid in a suitable hot solvent (e.g., ethanol, methanol, or acetone).

    • In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine) in the same hot solvent.

    • Slowly add the resolving agent solution to the acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Enrichment:

    • Analyze the diastereomeric purity of the crystals (e.g., by measuring the specific rotation or by HPLC after liberating the acid).

    • If the purity is not sufficient, perform one or more recrystallizations from the same or a different solvent.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched mandelic acid.

    • Extract the mandelic acid into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the pure enantiomer.

Visualizations

The following diagrams illustrate the workflows for the described chiral resolution methods.

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_final_products Final Products racemate Racemic Propyl 2-hydroxy-2-phenylacetate reaction_mixture Reaction Mixture (R-ester + S-acetate) racemate->reaction_mixture Transesterification lipase Lipase + Acyl Donor lipase->reaction_mixture chromatography Column Chromatography reaction_mixture->chromatography s_acetate (S)-Acetylated Ester chromatography->s_acetate r_ester (R)-Ester chromatography->r_ester s_ester (S)-Ester s_acetate->s_ester Hydrolysis

Caption: Workflow for the enzymatic kinetic resolution of this compound.

HPLC_Separation_Workflow racemic_sample Racemic Sample hplc_system Chiral HPLC System (Column + Mobile Phase) racemic_sample->hplc_system Injection detector Detector hplc_system->detector Elution enantiomer_1 Enantiomer 1 detector->enantiomer_1 Fraction Collection enantiomer_2 Enantiomer 2 detector->enantiomer_2 Fraction Collection

Caption: Workflow for the analytical or preparative HPLC separation of enantiomers.

Diastereomeric_Crystallization_Workflow racemic_acid Racemic 2-hydroxy- 2-phenylacetic acid salt_formation Diastereomeric Salt Formation in Solution racemic_acid->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomer (Crystals) filtration->crystals mother_liquor More Soluble Diastereomer (Solution) filtration->mother_liquor liberation_1 Liberation of Enantiomer 1 crystals->liberation_1 liberation_2 Recovery & Liberation of Enantiomer 2 mother_liquor->liberation_2

References

Optimizing reaction conditions for the esterification of mandelic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the esterification of mandelic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of mandelic acid esters.

Troubleshooting Guide

This guide addresses common issues that may arise during the esterification of mandelic acid, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The equilibrium between reactants (mandelic acid and alcohol) and products (ester and water) can favor the starting materials if not properly managed.[1][2][3][4][5]

  • Cause 1: Water Inhibition. The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants, thus lowering the ester yield.[1][3][5]

    • Solution: Employ methods to remove water as it forms. A common and effective technique is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1][6][7][8] This continuously removes water from the reaction mixture, driving the equilibrium towards the product side.[1][3][6] Alternatively, using a large excess of the alcohol reactant can also shift the equilibrium to favor the ester.[1][9] Drying agents like molecular sieves can also be added to the reaction mixture to absorb water.[1]

  • Cause 2: Incomplete Reaction. The reaction may not have reached completion within the allotted time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] If the reaction has stalled, consider increasing the reaction time or temperature. However, be aware that excessively high temperatures can lead to side reactions.

  • Cause 3: Suboptimal Catalyst Concentration. The amount of acid catalyst can significantly impact the reaction rate and yield.

    • Solution: The optimal catalyst concentration can vary, but typically a catalytic amount (e.g., 1-5 mol%) of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[1][8] Insufficient catalyst will result in a slow reaction, while an excessive amount can promote side reactions like dehydration of the alcohol or the mandelic acid itself.

  • Cause 4: Product Loss During Work-up and Purification. Significant amounts of the ester can be lost during the extraction and purification steps.[2][4]

    • Solution: After the reaction, the mixture is typically washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted mandelic acid.[11] Ensure thorough extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[12][13] During purification by column chromatography or recrystallization, careful handling is necessary to minimize losses.[2][4][10]

Q2: I am observing significant side product formation. What are these side products and how can I minimize them?

A2: Side reactions can compete with the desired esterification, reducing the yield and complicating purification.

  • Cause 1: Dehydration. Mandelic acid, being an α-hydroxy acid, can undergo dehydration under strong acidic conditions and heat. Similarly, secondary and tertiary alcohols are prone to elimination reactions.[1]

    • Solution: Use milder reaction conditions if possible. This could involve using a less concentrated acid catalyst or a lower reaction temperature. For sensitive substrates, alternative esterification methods that do not require strong acids, such as the Steglich esterification, might be more suitable.[1][14]

  • Cause 2: Self-esterification or Dimerization. Mandelic acid can react with itself to form a cyclic dimer (mandelide) or linear polyesters, especially at higher temperatures.[15]

    • Solution: Controlling the reaction temperature is crucial. Using a moderate temperature and ensuring an adequate amount of the alcohol reactant can favor the intermolecular esterification over self-reaction.

Q3: How do I effectively remove unreacted mandelic acid and alcohol after the reaction?

A3: Proper work-up is essential for isolating a pure ester.

  • Solution for Removing Unreacted Mandelic Acid: Unreacted mandelic acid can be removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate or potassium carbonate.[11][12][13] The mandelic acid will be converted to its water-soluble carboxylate salt, which will partition into the aqueous layer.

  • Solution for Removing Excess Alcohol: If a large excess of a low-boiling point alcohol (e.g., methanol, ethanol) was used, it can often be removed by distillation or rotary evaporation.[12] For higher-boiling alcohols, washing the organic layer with water or brine can help to remove the alcohol. In some cases, purification by column chromatography will be necessary to separate the ester from the residual alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the esterification of mandelic acid?

A1: For standard Fischer esterification, strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective.[1][8] Lewis acids such as scandium(III) triflate have also been reported.[1][14] The choice of catalyst may depend on the specific alcohol being used and the sensitivity of other functional groups in the molecule. For industrial applications, heterogeneous catalysts like sulfonic resins are also employed to simplify catalyst removal.[16]

Q2: What is the optimal temperature for this reaction?

A2: The optimal temperature depends on the specific alcohol and solvent used. Generally, Fischer esterifications are carried out at reflux temperature, which can range from 60 to 110 °C.[1] For example, when using methanol or ethanol, refluxing at their boiling points is common.[8] It is important to find a balance, as higher temperatures can increase the reaction rate but may also promote side reactions.[17]

Q3: Which solvent should I use?

A3: The reaction can often be carried out using the alcohol reactant as the solvent, especially if a large excess is used.[1] Alternatively, a non-polar solvent that forms an azeotrope with water, such as toluene, hexane, or benzene, is highly recommended when using a Dean-Stark apparatus to remove water.[1][8][18] This is a very effective way to drive the reaction to completion.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the esterification.[10] By spotting the reaction mixture alongside the starting materials (mandelic acid and alcohol), you can observe the disappearance of the reactants and the appearance of the product spot (the ester). The ester will typically have a higher Rf value than the more polar mandelic acid.

Data Presentation

Table 1: Comparison of Catalysts for Esterification

CatalystTypeTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Homogeneous, Brønsted Acid1-5 mol%, refluxInexpensive, readily available, effective.[1][8]Can cause charring and side reactions with sensitive substrates.[1]
p-Toluenesulfonic Acid (p-TsOH)Homogeneous, Brønsted Acid1-5 mol%, refluxSolid, easier to handle than H₂SO₄, effective.[1][8]More expensive than sulfuric acid.
Scandium(III) TriflateHomogeneous, Lewis AcidCatalytic amountMilder conditions, suitable for sensitive substrates.[1][14]High cost.
Sulfonic Resins (e.g., Amberlyst)Heterogeneous, Brønsted AcidVariesEasily removed by filtration, reusable.[16]May have lower activity than homogeneous catalysts.
Ferric Chloride (FeCl₃)Homogeneous, Lewis AcidCatalytic amountCan be effective in non-polar solvents.[14]Moisture sensitive.

Table 2: Effect of Reaction Conditions on Yield (Illustrative)

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature Room Temperature60 °CReflux (e.g., 110 °C with Toluene)Increased temperature generally increases reaction rate and yield, up to a point where side reactions may become significant.[17]
Alcohol Equivalents 1.1 eq.5 eq.Used as solventIncreasing the excess of alcohol shifts the equilibrium towards the product, increasing the yield.[1][9]
Water Removal NoneMolecular SievesDean-Stark TrapActive removal of water significantly increases the yield by driving the equilibrium forward.[1][3][6]

Experimental Protocols

Protocol 1: General Fischer Esterification of Mandelic Acid using a Dean-Stark Trap

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagents: To the flask, add mandelic acid (1.0 eq.), the desired alcohol (1.5 - 3.0 eq.), a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.), and a solvent that forms an azeotrope with water (e.g., toluene, to make a ~0.5 M solution of mandelic acid).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.[6][7]

  • Monitoring: Monitor the reaction by observing the amount of water collected in the trap and by TLC analysis until the mandelic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.[11][13]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if applicable.

Visualizations

FischerEsterificationWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reagents Mandelic Acid Alcohol Catalyst Solvent Apparatus Flask with Dean-Stark & Condenser Reagents->Apparatus Combine Heat Heat to Reflux Apparatus->Heat Monitor Monitor by TLC & Water Collection Heat->Monitor Wash Wash with NaHCO3, Water, Brine Monitor->Wash Reaction Complete Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Ester Pure Mandelic Acid Ester Purify->Ester

Caption: Experimental workflow for the Fischer esterification of mandelic acid.

TroubleshootingLowYield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Low Reaction Yield CheckTLC Check TLC for unreacted starting material Start->CheckTLC CheckWater Is water being effectively removed? Start->CheckWater CheckWorkup Review work-up & purification steps Start->CheckWorkup CheckTemp Is reaction temperature optimal? Start->CheckTemp IncreaseTime Increase reaction time or temperature CheckTLC->IncreaseTime Yes UseDeanStark Use Dean-Stark trap or add drying agent CheckWater->UseDeanStark No OptimizeWorkup Optimize extraction & purification CheckWorkup->OptimizeWorkup AdjustTemp Adjust temperature to balance rate and side reactions CheckTemp->AdjustTemp IncreaseAlcohol Increase excess of alcohol UseDeanStark->IncreaseAlcohol

Caption: Troubleshooting flowchart for low yield in mandelic acid esterification.

References

Technical Support Center: Crystallization of Propyl 2-Hydroxy-2-Phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of propyl 2-hydroxy-2-phenylacetate (also known as propyl mandelate).

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: The compound is "oiling out" instead of forming crystals.

Q: I'm observing a liquid or oily layer separating from the solution during cooling. What is happening and how can I fix it?

A: This phenomenon is known as "oiling out." It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[1] This typically happens when the melting point of your compound (potentially lowered by impurities) is below the temperature of the solution at which it starts to come out of solution.[2] Because impurities often dissolve better in the oily droplets than in the solvent, an oiling out event can lead to a highly impure, often glassy or amorphous, final product.[1][2]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (1-2 mL per 100 mg of solid is a good starting point) to increase the volume.[2] This keeps the compound soluble at a lower temperature, giving it a better chance to crystallize directly from the solution rather than oiling out.

  • Lower the Cooling Rate: Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]

  • Use a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. This provides a template for further crystal growth.

  • Re-evaluate Your Solvent System: The polarity difference between your compound and the solvent might be too large.[3] Consider using a mixed-solvent system or choosing a different solvent altogether.

Issue 2: No crystals are forming, even after extended cooling.

Q: My solution is clear and no solid has appeared after cooling in an ice bath. What should I do?

A: This indicates that the solution is not sufficiently supersaturated, or that the nucleation process is kinetically hindered.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Scratch the inner surface of the flask with a glass stirring rod.[3]

    • Seed Crystals: Add a seed crystal of the pure compound.

  • Increase Supersaturation:

    • Evaporation: Remove some of the solvent by gentle heating or under a stream of nitrogen or air to increase the concentration of the compound. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.

    • Add an Anti-solvent: If using a soluble solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the primary solvent to redissolve the cloudiness and allow it to cool slowly.

  • Cool to a Lower Temperature: If not already done, place the flask in a colder bath (e.g., a dry ice/acetone bath) for a short period. Be aware that very rapid cooling can lead to the formation of very small, potentially impure crystals.[4]

Issue 3: The crystallization happened too quickly.

Q: As soon as I removed my flask from the heat, a large amount of solid crashed out of solution. Is this a problem?

A: Yes, rapid crystallization is undesirable because impurities are more likely to be trapped within the fast-forming crystal lattice, which defeats the purpose of recrystallization.[2][4] Ideal crystallization involves the slow formation of crystals over a period of about 20 minutes or more.[2]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Place the flask back on the heat source, re-dissolve the solid, and add more of the primary solvent. This will ensure the solution is not oversaturated at the boiling point and will cool for a longer period before reaching the point of saturation.[2]

  • Insulate the Flask: After heating, wrap the flask in glass wool or another insulator to slow down the cooling rate, promoting the growth of larger, purer crystals.

Issue 4: The final yield is very low.

Q: After filtration, I recovered very little of my compound. What went wrong?

A: A low yield can result from several factors during the crystallization and recovery process.

Troubleshooting Steps:

  • Check the Mother Liquor: Too much solvent may have been used, causing a significant amount of the product to remain dissolved.[2] To check this, take a small sample of the filtrate (mother liquor) and allow it to evaporate. A large amount of solid residue indicates that considerable product was lost. You can recover some of this by evaporating a portion of the solvent from the mother liquor and cooling it again for a second crop of crystals.

  • Avoid Premature Crystallization: If crystals formed while the solution was still hot (e.g., during a hot filtration step), product was lost at that stage. Ensure your filtration apparatus is pre-heated and the transfer is done quickly.

  • Minimize Wash Losses: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using warm solvent or an excessive volume will dissolve some of your product.

Data Presentation

Physical Properties of Mandelic Acid and Related Esters

The following table summarizes key physical data for mandelic acid and its methyl ester, which can provide a reference point for this compound.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
(dl)-Mandelic Acid611-71-2C₈H₈O₃152.15119[5]-
Methyl 2-hydroxy-2-phenylacetate4358-87-6C₉H₁₀O₃166.1754-58[6]135 (at 12 mmHg)[6]
Isothis compound4118-51-8C₁₁H₁₄O₃194.2333.8 - 34.2291.8 (estimated)[7][8]
This compound5413-58-1C₁₁H₁₄O₃194.23Not availableNot available

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol outlines a general procedure for purifying the title compound by recrystallization.

Objective: To purify crude this compound by removing impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., a mixture of toluene and ethyl acetate, or isopropanol)[9]

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system. An ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust) or if the solution is colored and requires charcoal treatment, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Solvent Screening for Optimal Crystallization

Objective: To identify the most effective solvent or solvent pair for the crystallization of this compound.

Procedure:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition.

  • Categorize the solvents:

    • Soluble: If the compound dissolves in <0.5 mL of solvent at room temperature, it is too soluble for use as a single solvent. It may be a good "soluble" solvent in a mixed-pair system.

    • Insoluble: If the compound does not dissolve in ~1 mL of solvent, it is a potential "insoluble" or "anti-solvent" for a mixed-pair system.

    • Partially Soluble: If the compound is sparingly soluble at room temperature, it is a good candidate for a single-solvent recrystallization.

  • For the "Partially Soluble" candidates, heat the test tube until the compound dissolves. Then, allow it to cool slowly to room temperature and then in an ice bath. Observe the quality and quantity of the crystals formed.

  • For promising "Soluble" and "Insoluble" pairs, dissolve the compound in a minimal amount of the hot "Soluble" solvent. Add the "Insoluble" solvent dropwise while hot until the solution becomes faintly cloudy. Add a drop of the "Soluble" solvent to clarify the solution, then cool as before to observe crystal formation.

Visualizations

Logical & Workflow Diagrams

G cluster_start Initial Observation cluster_problems Problem Identification cluster_solutions Troubleshooting Actions start Crystallization Experiment Fails oiling_out Is it 'Oiling Out'? start->oiling_out no_crystals Are there no crystals? start->no_crystals low_yield Is the yield poor? start->low_yield solution_oil 1. Re-heat & add more solvent. 2. Cool slowly. 3. Use seed crystal. oiling_out->solution_oil Yes solution_none 1. Scratch flask or add seed. 2. Evaporate some solvent. 3. Add anti-solvent. no_crystals->solution_none Yes solution_yield 1. Concentrate mother liquor. 2. Use minimal ice-cold wash solvent. low_yield->solution_yield Yes

Caption: Troubleshooting workflow for crystallization failure.

G cluster_impurity Source cluster_crystal Target cluster_effects Consequences impurity Impurity Molecules (e.g., reactants, by-products) effect1 Adsorption to Crystal Surface impurity->effect1 effect2 Incorporation into Lattice (Disrupts Order) impurity->effect2 crystal Growing Crystal Lattice effect1->crystal affects effect3 Inhibition of Crystal Growth effect1->effect3 effect4 Alteration of Morphology effect1->effect4 effect2->crystal contaminates

References

Long-term storage and stability issues of propyl 2-hydroxy-2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of propyl 2-hydroxy-2-phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound, an alpha-hydroxy ester, are hydrolysis, oxidation, and photodegradation. These degradation pathways can be influenced by storage conditions such as temperature, humidity, light exposure, and pH.

Q2: What are the expected degradation products of this compound?

A2: Based on the structure of the molecule, the primary degradation products are:

  • Hydrolysis: Mandelic acid and n-propanol. This is the cleavage of the ester bond.

  • Oxidation: Propyl 2-oxo-2-phenylacetate (propyl phenylglyoxylate) is a likely oxidation product. Further oxidation could potentially lead to benzaldehyde, propanol, and carbon dioxide.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various degradation products. Mandelic acid itself is known to be light-sensitive, darkening and decomposing on exposure to light.

Q3: What are the ideal long-term storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to store the compound in well-sealed, light-resistant containers to protect it from moisture and light. For enhanced stability, storage at refrigerated temperatures (2-8°C) is advisable.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to monitor the purity and degradation of this compound.[2][3][4][5] This method should be able to separate the intact compound from its potential degradation products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, clumping) Photodegradation or hygroscopicity. Mandelic acid derivatives can darken upon light exposure.- Store the compound in an amber-colored, tightly sealed container. - Store in a desiccator to minimize moisture exposure. - Re-analyze the sample using a suitable analytical method (e.g., HPLC) to determine purity.
Decrease in assay value or purity over time Chemical degradation (hydrolysis or oxidation).- Verify storage conditions (temperature, humidity, light exposure). - Analyze for the presence of expected degradation products (mandelic acid, propyl 2-oxo-2-phenylacetate) using a validated stability-indicating method. - If hydrolysis is suspected, ensure the storage container is well-sealed to prevent moisture ingress. - If oxidation is suspected, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Appearance of new peaks in the chromatogram during stability testing Formation of degradation products.- Identify the degradation products using techniques like LC-MS or NMR. - Correlate the appearance of new peaks with specific stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis) to understand the degradation pathway.
Inconsistent results in stability studies Issues with the analytical method, sample handling, or storage conditions.- Ensure the stability-indicating method is validated and robust. - Standardize sample preparation and handling procedures. - Calibrate and maintain storage chambers to ensure consistent temperature and humidity.

Stability Profile of Structurally Similar Compounds

Compound Condition Observed Degradation Reference
Phenyl AcetateHomogeneous aqueous solution (pH ~6.3), 10-65°CFirst-order, base-catalyzed hydrolysis.[6]
Phenyl AcetateAqueous solution with sodium acetate/acetic acid buffer (pH=5), 293–318 KHydrolysis rate is dependent on catalyst concentration.[7]
Rapeseed Methyl EsterSealed steel barrel, outdoors, 7 yearsMinimal degradation in ester content.[8]
Various Methyl EstersGlass and stainless steel containers, 15°C and 45°C for 6 monthsTemperature plays a significant role in degradation. Stainless steel is a suitable storage material.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Acid Hydrolysis:

  • Dissolve the compound in a suitable solvent and add 0.1 M to 1 M hydrochloric acid.

  • Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48 hours).

  • Neutralize the solution with an equivalent amount of base before analysis.

2. Base Hydrolysis:

  • Dissolve the compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide.

  • Incubate at room temperature for a specified period.

  • Neutralize the solution with an equivalent amount of acid before analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

  • Incubate at room temperature for a specified period.

4. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.

  • Alternatively, heat a solution of the compound.

5. Photodegradation:

  • Expose a solution of the compound to a light source with a specific output (e.g., ICH option 1 or 2 for photostability testing).

  • Simultaneously, keep a control sample in the dark to differentiate between thermal and light-induced degradation.

Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Characterize any significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Visualizations

G Troubleshooting Logic for this compound Stability Issues start Stability Issue Observed physical_change Physical Change? (color, clumping) start->physical_change Yes purity_decrease Purity Decrease / New Peaks in HPLC? start->purity_decrease No photodegradation Potential Photodegradation / Hygroscopicity physical_change->photodegradation chemical_degradation Potential Chemical Degradation (Hydrolysis/Oxidation) purity_decrease->chemical_degradation Yes store_dark_dry Action: Store in dark, dry, sealed container. Re-analyze purity. photodegradation->store_dark_dry verify_storage Action: Verify storage conditions (T, RH, light). Analyze for known degradants. chemical_degradation->verify_storage inert_atmosphere Consider storage under inert atmosphere if oxidation is confirmed. verify_storage->inert_atmosphere

Caption: Troubleshooting workflow for stability issues.

G Experimental Workflow for a Forced Degradation Study start Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid HCl base Base Hydrolysis stress_conditions->base NaOH oxidation Oxidation stress_conditions->oxidation H2O2 thermal Thermal stress_conditions->thermal Heat photo Photolysis stress_conditions->photo Light analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products (LC-MS, NMR) analysis->characterization pathway Elucidate Degradation Pathway characterization->pathway

References

Removing unreacted starting materials from propyl 2-hydroxy-2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from the synthesis of propyl 2-hydroxy-2-phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials I need to remove after synthesizing this compound?

When synthesizing this compound via a Fischer esterification, the primary unreacted starting materials you will need to remove from the crude reaction mixture are mandelic acid and propanol. Additionally, the acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), must be neutralized and removed.[1][2][3]

Q2: How do I remove the unreacted mandelic acid and the acid catalyst from my reaction mixture?

The most effective method for removing acidic impurities is a liquid-liquid extraction using a weak base. After diluting the reaction mixture with a water-immiscible organic solvent (like ethyl acetate or diethyl ether), you should wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][4] This procedure converts the carboxylic acid and the mineral acid catalyst into their corresponding sodium salts, which are highly soluble in the aqueous phase and can be easily separated.

Caution: This neutralization process generates carbon dioxide (CO₂) gas. It is crucial to vent the separatory funnel frequently to release the pressure that builds up.[5]

Q3: Excess propanol is still present in my product. What is the best way to remove it?

There are a few effective methods to remove residual propanol:

  • Aqueous Washes: Propanol has some solubility in water. Multiple washes with water, followed by a wash with brine (saturated NaCl solution), will remove a significant portion of the excess alcohol.[6] The brine wash also helps to decrease the solubility of the organic product in the aqueous layer, improving yield.

  • Distillation: If a large excess of propanol was used, simple extraction might not be sufficient. Distillation can be an effective purification step, as propanol has a lower boiling point than the desired this compound.[1][2]

  • Vacuum Stripping: The unreacted alcohol can be removed by stripping with a suitable solvent under vacuum.[7]

Q4: My final product appears wet or cloudy. How can I resolve this?

A wet or cloudy appearance in the final organic extract indicates the presence of water. To remove residual water, the organic layer should be treated with an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][6] The mixture should be swirled and allowed to stand until the liquid is clear. The drying agent is then removed by filtration before the solvent is evaporated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Aqueous wash layer is still acidic (tested with pH paper). Incomplete neutralization of mandelic acid and/or the acid catalyst.Perform additional washes with 5% sodium bicarbonate solution. Continue washing until the aqueous layer is neutral or slightly basic.[5][6]
Emulsion forms during extraction. Agitation during extraction was too vigorous.Allow the mixture to stand undisturbed. Gentle swirling or the addition of brine can help break the emulsion. In persistent cases, filtering the mixture through a pad of Celite may be effective.
Low product yield after workup. Product loss during aqueous washes due to its partial solubility.Minimize the number of aqueous washes. Use brine for the final wash to "salt out" the organic product from the aqueous phase.[6] Ensure the pH of the bicarbonate wash does not become excessively high, which could lead to saponification (hydrolysis) of the ester.
NMR/GC analysis shows significant starting material peaks. Inefficient extraction or incomplete reaction.If significant acid remains, re-dissolve the product in an organic solvent and repeat the bicarbonate wash. If excess alcohol is the issue, consider purification by column chromatography or distillation.[1][5] To drive the reaction to completion in future syntheses, use a Dean-Stark apparatus to remove water as it forms.[3][4]

Purification Data Overview

The following table summarizes the expected outcomes at various stages of a typical purification protocol for a Fischer esterification reaction.

Purification Step Primary Impurity Removed Typical Purity Achieved Expected Yield
Liquid-Liquid Extraction (NaHCO₃ wash) Mandelic Acid, H₂SO₄ Catalyst>90% (removal of acids)~95-98% recovery from organic phase
Brine Wash Residual water, propanol>95%>98% recovery
Drying (Anhydrous Na₂SO₄) Dissolved Water->99% recovery
Solvent Removal (Rotary Evaporation) Extraction Solvent->99% recovery
Final Purification (Distillation/Chromatography) Excess Propanol, other organic byproducts>99%75-97%[8][9]

Experimental Protocols

Protocol 1: Standard Post-Reaction Workup and Extraction
  • Cooling: Once the reaction is complete, allow the reaction flask to cool to room temperature.

  • Dilution: Dilute the crude reaction mixture with ethyl acetate (approximately 2-3 times the volume of the reaction mixture).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Bicarbonate Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃). Cap the funnel and invert it gently, venting frequently to release the generated CO₂ gas. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash until the aqueous layer is no longer acidic.[6]

  • Brine Wash: Wash the remaining organic layer with a saturated solution of NaCl (brine). This removes residual water and water-soluble impurities.[4] Allow the layers to separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes until the solution is clear.

  • Filtration and Concentration: Filter the solution through a cotton plug or filter paper to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Visualized Workflows and Logic

Purification_Workflow start_end start_end process process decision decision output output waste waste A Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) B Dilute with Ethyl Acetate A->B C Wash with NaHCO₃ (aq) B->C D Separate Layers C->D E Aqueous Layer (Acid Salts) D->E Waste F Organic Layer D->F Product G Wash with Brine F->G H Separate Layers G->H I Aqueous Layer (Propanol, H₂O) H->I Waste J Dry with Na₂SO₄ H->J Product K Filter & Evaporate Solvent J->K L Pure Propyl 2-hydroxy-2-phenylacetate K->L

Caption: Standard extraction workflow for purifying this compound.

Troubleshooting_Tree start start decision decision action action result result issue issue start_node Analyze Crude Product (e.g., by NMR or TLC) check_acid Is Mandelic Acid Present? start_node->check_acid check_alcohol Is Propanol Present? check_acid->check_alcohol No wash Re-dissolve in EtOAc & Wash with NaHCO₃ check_acid->wash Yes distill Purify by Distillation or Column Chromatography check_alcohol->distill Yes pure_product Product is Pure check_alcohol->pure_product No wash->start_node distill->pure_product

Caption: Troubleshooting logic for removing residual starting materials.

References

Validation & Comparative

Propyl 2-hydroxy-2-phenylacetate vs. ethyl 2-hydroxy-2-phenylacetate in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis and drug development, the choice of starting materials and intermediates is paramount to the efficiency, purity, and overall success of a synthetic route. Among the versatile building blocks available, α-hydroxy esters derived from mandelic acid play a crucial role as chiral synthons. This guide provides an objective comparison of two such esters: Propyl 2-hydroxy-2-phenylacetate (propyl mandelate) and Ethyl 2-hydroxy-2-phenylacetate (ethyl mandelate), focusing on their synthesis, physicochemical properties, and potential applications.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of propyl and ethyl mandelate is presented below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the behavior of these molecules in different solvent systems.

PropertyThis compoundEthyl 2-hydroxy-2-phenylacetate
CAS Number 5413-58-1774-40-3[1]
Molecular Formula C₁₁H₁₄O₃C₁₀H₁₂O₃
Molecular Weight 194.23 g/mol 180.20 g/mol [1]
Boiling Point 298.5 °C at 760 mmHg253-255 °C[2]
Density 1.119 g/cm³1.13 g/mL[2]
Melting Point Not readily available37 °C[2]
Refractive Index 1.5231.512[2]
Solubility Soluble in organic solvents like diethyl ether.Soluble in alcohol and ether, sparingly soluble in water.

Synthesis via Fischer Esterification: A Comparative Experimental Protocol

The most common and straightforward method for the synthesis of both propyl and ethyl mandelate is the Fischer esterification of mandelic acid with the corresponding alcohol (propanol or ethanol) in the presence of an acid catalyst, typically sulfuric acid. This reversible reaction is driven to completion by using an excess of the alcohol, which often serves as the solvent as well.[3][4]

Below is a detailed experimental protocol for a comparative synthesis of the two esters.

Experimental Protocol: Fischer Esterification of Mandelic Acid

Materials:

  • Mandelic acid

  • Anhydrous ethanol

  • Anhydrous n-propanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condensers

  • Heating mantles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks, place mandelic acid (1.0 eq).

    • To the first flask, add a significant excess of anhydrous ethanol (e.g., 10 eq).

    • To the second flask, add a significant excess of anhydrous n-propanol (e.g., 10 eq).

    • Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to each flask.

  • Reaction:

    • Equip both flasks with reflux condensers and heat the mixtures to a gentle reflux using heating mantles.

    • Monitor the progress of the reactions by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]

  • Work-up:

    • Allow the reaction mixtures to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the ethereal solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification:

    • The crude esters can be purified by vacuum distillation or column chromatography to yield the pure propyl and ethyl 2-hydroxy-2-phenylacetate.

Expected Performance Comparison
ParameterThis compoundEthyl 2-hydroxy-2-phenylacetateRationale
Reaction Rate Slightly slowerSlightly fasterEthanol is a smaller and less sterically hindered alcohol than propanol, which can lead to a faster rate of nucleophilic attack on the protonated carboxylic acid.
Yield Potentially slightly lowerPotentially slightly higherThe equilibrium of the Fischer esterification can be influenced by steric factors. The less hindered ethanol may lead to a more favorable equilibrium constant and thus a higher yield under identical reaction times.[5]
Purity (crude) SimilarSimilarThe side reactions in Fischer esterification are generally similar for primary alcohols, mainly involving dehydration of the alcohol to form ethers, although this is usually minimal under controlled conditions.
Purification Higher boiling point may require higher vacuum for distillation.Lower boiling point allows for easier distillation at a lower vacuum.The difference in boiling points will necessitate adjusted conditions for purification by distillation.

Application in Drug Synthesis

Both propyl and ethyl mandelate are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6] Their primary utility lies in their nature as chiral synthons . The hydroxyl and ester functionalities provide handles for further chemical transformations, while the chiral center at the α-carbon can be used to introduce stereochemistry into a target molecule.

For instance, enantiomerically pure mandelate esters can be used in the synthesis of chiral drugs, where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. They can be employed in reactions such as:

  • Nucleophilic substitution at the hydroxyl group.

  • Reduction of the ester to a primary alcohol.

  • Grignard reactions with the ester to form tertiary alcohols.

  • Hydrolysis to regenerate the mandelic acid moiety after it has served its purpose as a chiral auxiliary.

The choice between the propyl and ethyl ester in a specific synthetic route will often depend on factors such as:

  • Solubility of the intermediate in the desired reaction solvent.

  • Steric hindrance around the ester group, which might influence the stereoselectivity of a subsequent reaction.

  • Ease of removal of the ester group (hydrolysis rates can differ slightly).

  • Cost and availability of the corresponding alcohol.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound or Ethyl 2-hydroxy-2-phenylacetate in specific cellular signaling pathways. Their role is primarily as synthetic intermediates in the creation of larger, biologically active molecules. The signaling pathways impacted would be those of the final drug product, not of the mandelate ester itself.

Visualizing the Synthesis and Workflow

To better illustrate the processes discussed, the following diagrams have been generated using Graphviz.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products mandelic_acid Mandelic Acid protonation Protonation of Carbonyl Oxygen mandelic_acid->protonation alcohol Alcohol (Ethanol or Propanol) nucleophilic_attack Nucleophilic Attack by Alcohol alcohol->nucleophilic_attack catalyst H+ (Acid Catalyst) catalyst->protonation protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation water Water elimination->water ester Propyl or Ethyl Mandelate deprotonation->ester catalyst_regen H+ (Regenerated) deprotonation->catalyst_regen

Caption: General mechanism of the Fischer esterification of mandelic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Mandelic Acid + Alcohol (Ethanol or Propanol) + H₂SO₄ Reflux Reflux (2-4 hours) Reactants->Reflux Evaporation Evaporation of Excess Alcohol Reflux->Evaporation Extraction Extraction with Diethyl Ether Evaporation->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Drying Drying over MgSO₄ Wash->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification_Method Vacuum Distillation or Column Chromatography Concentration->Purification_Method Final_Product Pure Propyl or Ethyl Mandelate Purification_Method->Final_Product

Caption: Experimental workflow for the synthesis and purification of mandelate esters.

Conclusion

Both propyl and ethyl 2-hydroxy-2-phenylacetate are valuable and structurally similar intermediates in organic synthesis. The choice between them is often subtle and depends on the specific requirements of the synthetic route. Ethyl mandelate may offer a slight advantage in terms of reaction rate and ease of purification by distillation due to its lower boiling point. However, the differences in reactivity and yield are generally not substantial. For many applications, the two can be used interchangeably, with the selection being guided by practical considerations such as cost, solvent compatibility in subsequent steps, and the desired physical properties of the intermediate. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic challenges.

References

A comparative study of different synthetic routes to propyl mandelate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral esters like propyl mandelate is a critical aspect of pharmaceutical manufacturing. Propyl mandelate, a key intermediate in the synthesis of various active pharmaceutical ingredients, can be produced through several synthetic routes. This guide provides a comparative study of three primary methods: Fischer esterification, enzymatic synthesis, and transesterification, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable pathway for specific applications.

At a Glance: Comparison of Synthetic Routes

ParameterFischer EsterificationEnzymatic Synthesis (Lipase-Catalyzed)Transesterification (Acid-Catalyzed)
Starting Materials Mandelic acid, PropanolMandelic acid, PropanolMethyl or Ethyl Mandelate, Propanol
Catalyst Strong acid (e.g., H₂SO₄)Lipase (e.g., Candida antarctica Lipase B)Strong acid (e.g., H₂SO₄) or Base
Reaction Temperature High (Reflux)Mild (e.g., 40-60°C)Moderate to High (Reflux)
Reaction Time Several hours to daysHours to daysSeveral hours
Typical Yield Moderate to High (can be equilibrium-limited)High to ExcellentModerate to High (can be equilibrium-limited)
Byproducts WaterWaterLower alcohol (e.g., Methanol, Ethanol)
Environmental Impact Use of strong acids and high temperatures"Green" and sustainable approachUse of acids/bases and moderate heat
Selectivity Low (racemization possible)High (enantioselective)Low (racemization possible)

Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification is a long-established and widely used method for the synthesis of esters from carboxylic acids and alcohols, driven by an acid catalyst.[1][2][3] The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. The primary challenge of this method is the reversible nature of the reaction, which necessitates strategies to shift the equilibrium towards the product, such as using an excess of one reactant or removing the water byproduct.[2]

Experimental Protocol:

A solution of mandelic acid (1.0 equivalent) in propanol (10.0 equivalents) is treated with a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess propanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude propyl mandelate, which can be further purified by column chromatography.

Enzymatic Synthesis: A Green and Selective Alternative

The use of enzymes, particularly lipases, as catalysts in organic synthesis has gained significant traction due to their high selectivity, mild reaction conditions, and environmentally friendly nature.[4][5][6] Lipases, such as Candida antarctica Lipase B (CALB), can effectively catalyze the esterification of mandelic acid with propanol with high enantioselectivity, making this a preferred method for the synthesis of chiral esters.[4][7]

Experimental Protocol:

To a mixture of mandelic acid (1.0 equivalent) and propanol (3.0 equivalents) in a suitable organic solvent (e.g., toluene), an immobilized lipase such as Novozym 435 (a commercial preparation of CALB) is added (e.g., 10% w/w of the substrates). The suspension is incubated at a controlled temperature (e.g., 40-60°C) with constant agitation. The reaction can be monitored by high-performance liquid chromatography (HPLC). Once the desired conversion is achieved, the enzyme is removed by filtration and can often be reused. The filtrate is concentrated under reduced pressure, and the resulting propyl mandelate is purified, typically by column chromatography.

Transesterification: An Alternative Ester Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol.[8] This method can be catalyzed by either an acid or a base. For the synthesis of propyl mandelate, a lower alkyl ester of mandelic acid, such as methyl mandelate or ethyl mandelate, can be reacted with propanol in the presence of a suitable catalyst.

Experimental Protocol (Acid-Catalyzed):

Methyl mandelate (1.0 equivalent) is dissolved in a large excess of propanol, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux to facilitate the reaction and to distill off the lower-boiling methanol byproduct, thereby driving the equilibrium towards the formation of propyl mandelate. The reaction progress is monitored by techniques like gas chromatography (GC) or TLC. After completion, the workup procedure is similar to that of the Fischer esterification, involving neutralization, extraction, and purification.

Comparative Workflow of Synthetic Routes

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product MA Mandelic Acid FE Fischer Esterification MA->FE ES Enzymatic Synthesis MA->ES Prop Propanol Prop->FE Prop->ES TE Transesterification Prop->TE MM Methyl Mandelate MM->TE PM Propyl Mandelate FE->PM H₂SO₄, Reflux ES->PM Lipase, 40-60°C TE->PM H₂SO₄, Reflux

Figure 1. A flowchart comparing the starting materials and general conditions for the three primary synthetic routes to propyl mandelate.

Conclusion

The choice of a synthetic route for propyl mandelate depends on several factors, including the desired scale of production, cost considerations, and the required enantiopurity of the final product. Fischer esterification represents a classical and cost-effective method suitable for large-scale production where racemization is not a concern. Transesterification offers an alternative when starting from other mandelate esters. For applications demanding high enantiomeric purity and adherence to green chemistry principles, enzymatic synthesis stands out as the superior method, despite the potentially higher initial cost of the enzyme catalyst. The detailed protocols and comparative data presented in this guide aim to assist researchers and drug development professionals in making an informed decision for their specific synthetic needs.

References

Spectroscopic comparison between propyl and isopropyl 2-hydroxy-2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Showdown: Propyl vs. Isopropyl 2-hydroxy-2-phenylacetate

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of isomeric compounds is paramount. This compound and isothis compound, esters of mandelic acid, serve as critical intermediates and reference standards. While structurally similar, the seemingly minor difference in their ester substituent—a propyl versus an isopropyl group—gives rise to distinct spectroscopic signatures. This guide provides an objective comparison of these two compounds, leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to elucidate their unique chemical fingerprints. The data presented herein is a combination of predicted values and established spectroscopic principles for analogous structures, offering a robust framework for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for propyl and isothis compound. Due to the limited availability of experimental spectra in public databases, the NMR data is based on widely accepted prediction models, which provide a reliable basis for comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted, CDCl₃, 400 MHz)

Assignment This compound Isothis compound
Phenyl H~7.30-7.45 ppm (m, 5H)~7.30-7.45 ppm (m, 5H)
Methine H (on phenyl-attached C)~5.15 ppm (s, 1H)~5.12 ppm (s, 1H)
Hydroxyl HVariable (broad s, 1H)Variable (broad s, 1H)
Ester O-CH₂/O-CH~4.10 ppm (t, 2H)~5.05 ppm (sept, 1H)
Ester CH₂~1.65 ppm (sext, 2H)-
Ester CH₃~0.90 ppm (t, 3H)~1.25 ppm (d, 6H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted, CDCl₃, 100 MHz)

Assignment This compound Isothis compound
Carbonyl C~173 ppm~172 ppm
Phenyl C (quaternary)~139 ppm~139 ppm
Phenyl C-H~126-129 ppm~126-129 ppm
Methine C (on phenyl-attached C)~73 ppm~73 ppm
Ester O-CH₂/O-CH~67 ppm~70 ppm
Ester CH₂~22 ppm-
Ester CH₃~10 ppm~22 ppm (2 equivalent C)

Table 3: Infrared (IR) Spectroscopy Data

Functional Group Characteristic Absorption (cm⁻¹) for both compounds
O-H Stretch (Alcohol)3200-3600 (broad)
C-H Stretch (Aromatic)3000-3100 (medium)
C-H Stretch (Aliphatic)2850-3000 (medium to strong)
C=O Stretch (Ester)1730-1750 (strong)
C=C Stretch (Aromatic)1450-1600 (variable)
C-O Stretch (Ester/Alcohol)1000-1300 (strong)

Table 4: Mass Spectrometry (MS) Data

Parameter This compound Isothis compound
Molecular FormulaC₁₁H₁₄O₃C₁₁H₁₄O₃
Molecular Weight194.23 g/mol 194.23 g/mol
Molecular Ion [M]⁺m/z 194m/z 194
Key Fragmentsm/z 151 (loss of propyl), m/z 107 (tropic acid fragment), m/z 77 (phenyl)m/z 151 (loss of isopropyl), m/z 107 (tropic acid fragment), m/z 77 (phenyl)

Visualizing the Comparison

The structural isomerism and the analytical workflow can be effectively visualized to provide a clearer understanding of the comparison.

Caption: Structural comparison of propyl and isothis compound.

G start Sample Preparation (Dissolution in Deuterated Solvent for NMR, or suitable solvent for IR/MS) nmr NMR Spectroscopy (¹H and ¹³C Analysis) start->nmr ir FT-IR Spectroscopy (Functional Group Analysis) start->ir ms Mass Spectrometry (Molecular Weight and Fragmentation) start->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis

A Comparative Guide to the Biological Efficacy of Phenylacetate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of various phenylacetate esters and their derivatives, with a focus on their potential as anticancer agents. While direct comparative studies on a simple series of phenylacetate esters are limited, this document synthesizes available data from multiple studies to offer insights into their structure-activity relationships and mechanisms of action.

Introduction to Phenylacetate and its Derivatives

Phenylacetate (PA) is a naturally occurring aromatic fatty acid and a metabolite of phenylalanine.[1][2] It has garnered interest in cancer research due to its ability to induce differentiation, inhibit cell growth, and trigger apoptosis in various tumor cells.[1][3] Phenylacetate and its esters are believed to exert their anticancer effects through multiple mechanisms, including the inhibition of protein prenylation, activation of peroxisome proliferation-activated receptors (PPARs), inhibition of DNA methylation, and depletion of glutamine.[1][2] This guide focuses on the cytotoxic effects of phenylacetate esters and more complex derivatives that have been evaluated in preclinical studies.

Comparative Cytotoxicity of Phenylacetate Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various phenylacetate and phenoxyacetamide derivatives against different human cancer cell lines, as reported in several independent studies. It is crucial to note that these values are not from a single head-to-head comparative study; therefore, direct comparisons of potency between all compounds listed should be made with caution, as experimental conditions such as cell lines, exposure times, and assay methods vary between studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
Phenoxyacetamide Derivative I HepG2 (Liver)1.435-Fluorouracil5.32
Phenoxyacetamide Derivative II HepG2 (Liver)6.525-Fluorouracil5.32
2-(4-Fluorophenyl)-N-(phenyl)acetamide (2b) PC3 (Prostate)52Imatinib40
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) PC3 (Prostate)80Imatinib40
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) MCF-7 (Breast)100Imatinib98
Phenylacetamide Derivative 3j (p-nitro substituted) MDA-MB-468 (Breast)0.76Doxorubicin0.38
Phenylacetamide Derivative 3d MDA-MB-468 (Breast)0.6Doxorubicin0.38
Phenylacetamide Derivative 3d PC-12 (Pheochromocytoma)0.6DoxorubicinNot Reported
Phenylacetamide Derivative 3c MCF-7 (Breast)0.7DoxorubicinNot Reported
Phenylacetamide Derivative 3d MCF-7 (Breast)0.7DoxorubicinNot Reported
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) A549 (Lung)17.51Not ReportedNot Reported

Structure-Activity Relationship (SAR) Insights

Furthermore, studies on more complex phenylacetamide derivatives have shown that the nature and position of substituents on the phenyl ring play a critical role in their anticancer activity. For instance, derivatives with a nitro group (an electron-withdrawing group) have demonstrated higher cytotoxic effects than those with a methoxy group (an electron-donating group).[2]

Experimental Protocols

The following are detailed methodologies for common assays used to evaluate the biological efficacy of phenylacetate esters and their derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the phenylacetate esters or derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a more recent, "one-step" colorimetric assay for cell viability that produces a water-soluble formazan product.

  • Principle: In the presence of an electron coupling reagent like phenazine ethosulfate (PES), MTS is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.

  • Protocol:

    • Cell Seeding and Treatment: Prepare cells and test compounds in a 96-well plate with a final volume of 100 µL per well. Incubate for the desired period of exposure.

    • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.

    • Incubation: Incubate the plate for 1 to 4 hours at 37°C.

    • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

Signaling Pathways and Mechanisms of Action

Phenylacetate derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway. Key molecular players in this process include the Bcl-2 family of proteins and Poly (ADP-ribose) polymerase-1 (PARP-1).

Experimental Workflow for Apoptosis Analysis

The following diagram illustrates a typical workflow for investigating the induction of apoptosis by phenylacetate derivatives.

G start Cancer Cell Culture treatment Treatment with Phenylacetate Derivative start->treatment flow Flow Cytometry (Annexin V/PI Staining) treatment->flow western Western Blot Analysis treatment->western caspase Caspase Activity Assay treatment->caspase end Determination of Apoptosis Induction flow->end western->end caspase->end

Caption: Experimental workflow for apoptosis assessment.

Bcl-2 Family-Mediated Apoptosis Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway. A balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate. Phenylacetate derivatives can shift this balance towards apoptosis.

G PA Phenylacetate Derivative Bcl2 Anti-apoptotic Bcl-2 / Bcl-xL PA->Bcl2 Inhibition Bax Pro-apoptotic Bax / Bak PA->Bax Activation Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Bcl-2 family-mediated intrinsic apoptosis pathway.

Role of PARP-1 in Apoptosis

PARP-1 is an enzyme involved in DNA repair. However, during apoptosis, it is cleaved by caspases, which is a hallmark of this process. Some anticancer agents can induce apoptosis through mechanisms that involve PARP-1.

G DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 Activation Repair DNA Repair PARP1->Repair Casp3 Activated Caspase-3 Casp3->PARP1 Cleavage Cleaved_PARP1 Cleaved PARP-1 (Inactive) Apoptosis Apoptosis Cleaved_PARP1->Apoptosis

Caption: PARP-1 cleavage during caspase-dependent apoptosis.

References

Propyl 2-Hydroxy-2-Phenylacetate Synthesis: A Comparative Economic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a critical factor in the economic viability of a product. This guide provides a detailed economic and procedural comparison of various methods for synthesizing propyl 2-hydroxy-2-phenylacetate, a valuable building block in the pharmaceutical industry.

This analysis focuses on three primary synthesis routes: traditional Fischer esterification using a homogenous acid catalyst (sulfuric acid), heterogeneous catalytic esterification with a solid acid resin (Amberlyst-15), and an enzymatic approach utilizing an immobilized lipase (Novozym 435). The comparison encompasses not only the direct costs of raw materials and catalysts but also considers reaction efficiency, and downstream processing implications.

At a Glance: Performance and Cost Comparison

The following table summarizes the key quantitative data for the different synthesis methods of this compound.

ParameterFischer Esterification (H₂SO₄)Heterogeneous Catalysis (Amberlyst-15)Enzymatic Synthesis (Novozym 435)
Yield ~85-95%~90-98%>95%
Purity (crude) Moderate to HighHighVery High
Reaction Time 4-8 hours6-24 hours24-72 hours
Temperature 97-110°C (Reflux)80-110°C40-60°C
Catalyst Cost Very LowModerateHigh
Catalyst Reusability NoYes (multiple cycles)Yes (multiple cycles)
Downstream Processing Neutralization, Extraction, DistillationFiltration, DistillationFiltration, Solvent Evaporation
Environmental Impact High (acidic waste)LowVery Low

Detailed Experimental Protocols

Method 1: Fischer Esterification using Sulfuric Acid

This traditional method involves the direct esterification of mandelic acid with n-propanol using a strong acid catalyst.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine mandelic acid (1 mole), n-propanol (3 moles, as solvent and reactant), and toluene (100 mL, as a water entrainer).

  • Slowly add concentrated sulfuric acid (0.05 moles) to the mixture while stirring.

  • Heat the mixture to reflux (approximately 97-110°C) and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Method 2: Heterogeneous Catalysis using Amberlyst-15

This method utilizes a solid acid catalyst, which simplifies product work-up and allows for catalyst recycling.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine mandelic acid (1 mole), n-propanol (3 moles), and Amberlyst-15 resin (10% w/w of mandelic acid).

  • Heat the mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction typically reaches completion in 6-24 hours.

  • After cooling to room temperature, filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and reused.

  • Remove the excess n-propanol from the filtrate under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by vacuum distillation if required.

Method 3: Enzymatic Synthesis using Novozym 435

This green chemistry approach employs an immobilized lipase for a highly selective and mild reaction.

Procedure:

  • In a temperature-controlled shaker flask, combine mandelic acid (1 mole), n-propanol (1.5 moles), and Novozym 435 (5-10% w/w of mandelic acid) in a suitable organic solvent (e.g., tert-butyl alcohol).

  • Incubate the mixture at 40-60°C with constant agitation (e.g., 200 rpm).

  • Monitor the conversion of mandelic acid by high-performance liquid chromatography (HPLC). The reaction typically reaches high conversion in 24-72 hours.

  • Upon completion, separate the immobilized enzyme by simple filtration. The enzyme can be washed and reused for subsequent batches.

  • Remove the solvent from the filtrate under reduced pressure to obtain the highly pure this compound.

Economic Analysis: A Deeper Dive

The economic feasibility of each method is influenced by a combination of factors, including raw material costs, catalyst price and longevity, energy consumption, and downstream processing expenses.

Cost of Raw Materials and Catalysts (Estimated)

ComponentEstimated Price (USD)
Mandelic Acid$15 - $30 / kg
n-Propanol$1.50 - $3.00 / L
Sulfuric Acid (98%)$0.20 - $0.50 / kg
Amberlyst-15$50 - $100 / kg
Novozym 435$800 - $1500 / kg
Toluene$1.00 - $2.00 / L

Analysis:

  • Fischer Esterification: This method boasts the lowest initial cost due to the inexpensive nature of sulfuric acid. However, the corrosive nature of the catalyst necessitates specialized equipment and leads to significant waste treatment costs. The work-up procedure is also more complex, involving neutralization and extraction steps, which adds to the overall operational cost and time.

  • Heterogeneous Catalysis: While the initial investment in Amberlyst-15 is higher than for sulfuric acid, its reusability over multiple cycles significantly reduces the effective catalyst cost per batch. The simplified work-up, primarily involving filtration, leads to savings in time, materials, and waste disposal.

  • Enzymatic Synthesis: Novozym 435 represents the highest upfront catalyst cost. However, its high selectivity often results in a purer product, potentially eliminating the need for costly purification steps like distillation. The mild reaction conditions also lead to lower energy consumption. The key to the economic viability of this method lies in the number of times the enzyme can be effectively recycled.

Process Flow and Logic

The following diagrams illustrate the general workflow for each synthesis method.

Fischer_Esterification Reactants Mandelic Acid, n-Propanol, Toluene Reaction Reflux & Water Removal (Dean-Stark) Reactants->Reaction Catalyst H₂SO₄ Catalyst->Reaction Neutralization Neutralization (e.g., NaHCO₃) Reaction->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Figure 1: Workflow for Fischer Esterification.

Heterogeneous_Catalysis Reactants Mandelic Acid, n-Propanol Reaction Heating & Stirring Reactants->Reaction Catalyst Amberlyst-15 Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recycle Catalyst Recycle Filtration->Recycle Product This compound Evaporation->Product

Figure 2: Workflow for Heterogeneous Catalysis.

Enzymatic_Synthesis Reactants Mandelic Acid, n-Propanol, Solvent Reaction Incubation & Agitation Reactants->Reaction Catalyst Novozym 435 Catalyst->Reaction Filtration Enzyme Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recycle Enzyme Recycle Filtration->Recycle Product This compound Evaporation->Product

Figure 3: Workflow for Enzymatic Synthesis.

Conclusion

The optimal synthesis method for this compound is highly dependent on the specific needs of the production process, including scale, purity requirements, and environmental considerations.

  • For small-scale, cost-sensitive applications where downstream purification capabilities are readily available, Fischer esterification may be a viable option.

  • For medium to large-scale production where catalyst reusability and simplified work-up are priorities, heterogeneous catalysis with Amberlyst-15 offers a compelling balance of cost and efficiency.

  • For applications demanding high purity, mild reaction conditions, and a minimal environmental footprint, particularly in the pharmaceutical sector, enzymatic synthesis with Novozym 435 is an increasingly attractive, albeit initially more capital-intensive, choice.

Ultimately, a thorough cost-benefit analysis, taking into account all aspects of the manufacturing process from raw material sourcing to waste disposal, is essential for making an informed decision.

Performance Evaluation of Propyl 2-hydroxy-2-phenylacetate and its Analogs as Resolving Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral chemistry, the efficient separation of enantiomers is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Propyl 2-hydroxy-2-phenylacetate, an ester of mandelic acid, belongs to a class of resolving agents that leverage the formation of diastereomeric salts to achieve this separation. Due to a lack of specific performance data for this compound in publicly available literature, this guide provides a comprehensive performance evaluation of its parent compound, mandelic acid, and its derivatives, which are widely used and well-documented resolving agents. The principles and experimental data presented here serve as a strong proxy for understanding the potential efficacy of this compound.

Comparison of Mandelic Acid-Based Resolving Agents

Mandelic acid and its derivatives are effective resolving agents for a variety of racemic compounds, particularly amines and amino alcohols. The selection of the specific resolving agent and the reaction conditions are crucial for achieving high enantiomeric excess (e.e.) and yield. The following table summarizes the performance of mandelic acid and its derivatives in several resolution experiments.

Racemic Compound ResolvedResolving AgentSolvent(s)Yield (%)Enantiomeric Excess (e.e.) (%)Resolution Efficiency (%)
Various AminesPEGylated-(R)-mandelic acidMethanol78-9072-85 (first cycle)Not Reported
3-chloro,5-difluoro-methoxy mandelic acid(D)-proline amideEthyl acetate / WaterNot ReportedNot ReportedNot Reported
3-chloromandelic acidLevetiracetamAcetonitrileNot Reported63 (for (R)-enantiomer in liquid phase)94
trans-2-(N-benzyl)amino-1-cyclohexanol(S)-mandelic acidEthyl acetate / Diethyl ether74 (of diastereomeric salt)Not ReportedNot Reported
(±)-α-phenylethylamineD(-)-mandelic acidWater/Acid75-80>95Not Reported

Experimental Workflow for Chiral Resolution

The process of chiral resolution using a resolving agent like mandelic acid typically involves the formation of diastereomeric salts, their separation through crystallization, and the subsequent recovery of the pure enantiomer. The logical flow of this process is depicted in the diagram below.

G cluster_prep Diastereomeric Salt Formation cluster_sep Separation cluster_rec Enantiomer Recovery racemate Racemic Mixture (e.g., amine) dissolution Dissolution & Mixing racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->dissolution solvent Suitable Solvent solvent->dissolution crystallization Crystallization of Less Soluble Diastereomer dissolution->crystallization Cooling/ Evaporation filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble Liquid acid_base_workup Acid/Base Workup less_soluble->acid_base_workup pure_enantiomer Pure Enantiomer acid_base_workup->pure_enantiomer recovered_agent Recovered Resolving Agent acid_base_workup->recovered_agent

Diagram of the chiral resolution workflow.

Experimental Protocols

Below are detailed methodologies for key experiments involving mandelic acid and its derivatives as resolving agents.

General Protocol for Resolution of Racemic Amines with PEGylated-(R)-Mandelic Acid[1]
  • Materials : PEGylated-(R)-mandelic acid, racemic amine, methanol, concentrated hydrochloric acid.

  • Procedure :

    • Dissolve PEGylated-(R)-mandelic acid (1 mmol) in methanol (50 mL).

    • Add the racemic amine (2 mmol) to the solution and stir the mixture at room temperature for 12 hours.

    • Cool the mixture to 0–5 °C and continue stirring for 1 hour to induce precipitation of the diastereomeric salt.

    • Add cold methanol (20 mL) to the resulting slurry.

    • Filter the slurry and wash the collected solid with cold methanol (10 mL) to obtain the optically impure diastereomeric salt.

    • To improve optical purity, the isolated salt can be recrystallized.

    • To recover the amine, dissolve the salt in methanol (50 mL) and acidify with concentrated hydrochloric acid to a pH of 2–3.

    • Cool the acidified solution to 0–5 °C to precipitate the PEGylated resolving agent, which can be recovered by filtration. The desired amine remains in the filtrate.

Resolution of trans-2-(N-benzyl)amino-1-cyclohexanol with (S)-Mandelic Acid[2]
  • Materials : Racemic trans-2-(N-benzyl)amino-1-cyclohexanol, (S)-mandelic acid, ethyl acetate, diethyl ether, 1 N NaOH solution, 2 N HCl solution.

  • Procedure for Diastereomeric Salt Formation :

    • Dissolve the racemic amino alcohol (0.40 mol) in ethyl acetate (600 mL).

    • Prepare a solution of (S)-mandelic acid (0.20 mol) in ethyl acetate (200 mL) and diethyl ether (100 mL).

    • Add the mandelic acid solution to the amino alcohol solution over 5 hours at room temperature.

    • Stir the mixture overnight at ambient temperature, followed by 5 hours at 0 °C.

    • Collect the precipitated ammonium salt by suction filtration.

    • Wash the salt with ethyl acetate (100 mL) and then diethyl ether (2 x 100 mL).

    • Dry the salt in vacuo to obtain the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol.

  • Procedure for Enantiomer Recovery :

    • Partition the diastereomeric salt (0.14 mol) between ethyl acetate (500 mL) and 2 N aqueous HCl solution (200 mL) in a separatory funnel.

    • Shake vigorously until the salt is completely dissolved.

    • Separate the layers and wash the organic layer with additional 2 N HCl solution (2 x 25 mL).

    • Combine the aqueous phases and back-extract with ethyl acetate (3 x 100 mL).

    • Combine all organic phases, dry over MgSO4, filter, and concentrate under reduced pressure to yield the enantiomerically enriched mandelic acid.

    • The enantiomerically enriched amine can be recovered from the aqueous layer by basification with 1 N NaOH and extraction with diethyl ether.

Resolution of (±)-α-phenylethylamine with D(-)-mandelic acid[3]
  • Materials : Racemic D,L-alpha-phenethylamine, D(-)-mandelic acid, water, an appropriate acid (e.g., acetic acid), sodium hydroxide, toluene.

  • Procedure :

    • Add the racemic α-phenylethylamine to a water/acid solution.

    • Add D(-)-mandelic acid as the resolving agent.

    • Allow the D(+)α-PEA mandelate salt to form and crystallize out of the solution.

    • Wash the collected salt with water.

    • Break the salt by adding a base, such as sodium hydroxide.

    • Extract the liberated D(+)PEA with toluene.

    • The enantiomerically pure D(+)PEA can be recovered by vacuum distillation.

    • The resolving agent, D(-)-mandelic acid, can be recovered from the aqueous solution by neutralization and extraction.[1]

References

Propylparaben Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the cross-reactivity of propylparaben is crucial for ensuring the safety and efficacy of pharmaceutical and cosmetic products. This guide provides a comprehensive comparison of propylparaben's cross-reactivity with other common parabens and related compounds, supported by experimental data and detailed protocols.

Propylparaben, or propyl 4-hydroxybenzoate, belongs to the paraben family of preservatives, widely utilized for their antimicrobial properties in a variety of products, including cosmetics, foods, and pharmaceuticals.[1][2] While generally considered safe, parabens can induce allergic contact dermatitis in sensitized individuals.[3][4] A key aspect of this sensitization is the high incidence of cross-reactions among different paraben esters.[1][2]

Comparative Cross-Reactivity of Parabens

Studies have shown that individuals sensitized to one paraben are likely to exhibit cross-sensitivity to others.[5] This is a critical consideration in product formulation and patient counseling. The following table summarizes the observed cross-reactivity between propylparaben and other related compounds.

Compound Cross-Reactivity with Propylparaben Prevalence of Positive Reaction to Paraben Mix (%) Notes
MethylparabenHigh1.2% (in patients with suspected allergic contact dermatitis)[3]Often used in combination with other parabens to enhance antimicrobial coverage.[4]
EthylparabenHigh1.2% (in patients with suspected allergic contact dermatitis)[3]Cross-reactions are commonly observed among methyl-, ethyl-, propyl-, and butylparaben.[3]
ButylparabenHigh1.2% (in patients with suspected allergic contact dermatitis)[3]Longer alkyl chain length is associated with increased lipid solubility and antimicrobial activity.[4]
BenzylparabenHighNot commonly used in the EU.[1]Included in some paraben mix patch tests.[2]
para-Aminobenzoic acid (PABA) estersPotential-Cross-reactivity may occur with PABA esters used in sunscreens.[2][6]
Paraphenylenediamine (PPD)Potential14% of PPD-sensitive patients also allergic to parabens.[6]Found in hair dyes.[6]

Data compiled from multiple sources.[1][2][3][4][6]

The "Paraben Paradox"

A noteworthy phenomenon in paraben sensitivity is the "paraben paradox." This refers to two related observations:

  • Patients sensitized to parabens may show false-negative results when patch-tested on healthy, intact skin.[3]

  • These same patients may develop dermatitis when paraben-containing products are applied to damaged or eczematous skin, yet tolerate them on normal skin.[3][6]

This paradox highlights the importance of considering the skin condition when evaluating potential sensitization to parabens.

Paraben_Paradox cluster_skin_condition Skin Condition cluster_application Application of Paraben-Containing Product cluster_outcome Outcome Intact_Skin Intact Skin Product_Application1 Product Application Intact_Skin->Product_Application1 Application Damaged_Skin Damaged Skin (e.g., eczema, ulcers) Product_Application2 Product Application Damaged_Skin->Product_Application2 Application No_Reaction No Reaction (False-Negative Potential) Product_Application1->No_Reaction Result Dermatitis Allergic Contact Dermatitis Product_Application2->Dermatitis Result

Caption: The Paraben Paradox illustrates how skin integrity influences the clinical manifestation of paraben allergy.

Experimental Protocols for Assessing Cross-Reactivity

The primary method for diagnosing paraben allergy and assessing cross-reactivity is patch testing .[1][2]

Patch Testing Protocol

Objective: To determine if a patient has an allergic contact dermatitis reaction to parabens.

Materials:

  • Paraben mix (typically 12-16% in petrolatum, containing methyl-, ethyl-, propyl-, butyl-, and sometimes benzylparaben).[1][2]

  • Individual paraben allergens for follow-up testing if the mix is positive.

  • Standard patch test chambers (e.g., Finn Chambers®).

  • Hypoallergenic tape.

  • Skin marking pen.

Procedure:

  • Application: A small amount of the paraben mix is applied to a patch test chamber.

  • Placement: The chamber is affixed to an area of healthy, intact skin, usually the upper back.

  • Duration: The patches remain in place for 48 hours. The patient is instructed to keep the area dry.

  • First Reading: After 48 hours, the patches are removed, and an initial reading is performed approximately 30-60 minutes later.

  • Second Reading: A second reading is typically performed at 72 or 96 hours after application.

  • Interpretation: Reactions are graded based on the intensity of the inflammatory response (e.g., erythema, papules, vesicles). A positive reaction indicates sensitization.

Patch_Test_Workflow Start Patient with Suspected Paraben Allergy Apply_Patch Apply Paraben Mix Patch to Intact Skin Start->Apply_Patch Wait_48h Wait 48 Hours Apply_Patch->Wait_48h Remove_Patch Remove Patch Wait_48h->Remove_Patch First_Reading Initial Reading (48 Hours) Remove_Patch->First_Reading Wait_24_48h Wait Additional 24-48 Hours First_Reading->Wait_24_48h Second_Reading Final Reading (72-96 Hours) Wait_24_48h->Second_Reading Interpret Interpret Results (Positive/Negative/Irritant) Second_Reading->Interpret End Diagnosis Interpret->End

Caption: A typical workflow for conducting a patch test to diagnose paraben allergy.

Considerations:

  • Patch testing with a paraben mix is a useful screening tool due to the high rate of cross-reactivity among parabens.[1]

  • False-positive reactions to the mix can occur, and individual patch testing may be necessary for confirmation.[1]

  • The concentration of parabens in commercial products may be too low to elicit a reaction in a standard patch test.[1]

Conclusion

The cross-reactivity among parabens is a significant factor in the diagnosis and management of allergic contact dermatitis. Propylparaben shows a high degree of cross-reactivity with other common parabens. Understanding the nuances of this, including the "paraben paradox" and the appropriate experimental protocols for assessment, is essential for researchers, clinicians, and professionals in the pharmaceutical and cosmetic industries to ensure product safety and accurately diagnose sensitivities.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of propyl 2-hydroxy-2-phenylacetate against its related esters, methyl 2-hydroxy-2-phenylacetate and ethyl 2-hydroxy-2-phenylacetate. The information presented herein is intended to support researchers and professionals in the pharmaceutical industry in understanding the potential degradation pathways and in the development of stable formulations. The data and protocols are based on established principles of ester hydrolysis, thermal decomposition, and photostability testing.

Introduction

This compound, also known as propyl mandelate, and its methyl and ethyl analogs are alpha-hydroxy esters with applications in organic synthesis and as potential pharmaceutical intermediates. The stability of these compounds is a critical factor in their synthesis, storage, and formulation. This guide outlines the expected stability profiles of these esters under various stress conditions, including hydrolysis, thermal stress, and photolytic stress.

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, this comparison is built upon the known stability of related mandelate esters and general principles of ester degradation. Forced degradation studies are essential to understanding these profiles and are a regulatory expectation in drug development[1][2].

Comparative Stability Analysis

The stability of an ester is influenced by several factors, including the nature of the alcohol and carboxylic acid moieties, pH, temperature, and exposure to light. For the alkyl 2-hydroxy-2-phenylacetates in this comparison, the primary structural difference lies in the alkyl chain of the ester group (methyl, ethyl, and propyl).

Generally, the rate of hydrolysis of esters can be influenced by the steric hindrance around the carbonyl group. However, for simple straight-chain alkyl esters like methyl, ethyl, and propyl, the differences in hydrolysis rates under neutral conditions are often not substantial. Under acidic or basic conditions, the reaction mechanism and the electronic effects of the alkyl group play a more significant role.

Table 1: Summary of Predicted Comparative Stability

ParameterMethyl 2-hydroxy-2-phenylacetateEthyl 2-hydroxy-2-phenylacetateThis compoundGeneral Trend/Comments
Hydrolytic Stability (Acidic) Predicted to be slightly faster than ethyl and propyl esters.Intermediate hydrolysis rate.Predicted to be slightly slower than methyl and ethyl esters.The rate of acid-catalyzed hydrolysis is influenced by steric hindrance. However, for these small alkyl groups, the difference is expected to be minimal.
Hydrolytic Stability (Basic) Predicted to be slightly faster than ethyl and propyl esters.Intermediate hydrolysis rate.Predicted to be slightly slower than methyl and ethyl esters.Base-catalyzed hydrolysis (saponification) is also sensitive to steric hindrance, with smaller alkyl groups generally leading to faster reaction rates.
Thermal Stability The thermal decomposition in the gas phase has been studied, yielding benzaldehyde, methanol, and carbon monoxide.Expected to have similar thermal stability to its analogs, with decomposition products likely being benzaldehyde, ethanol, and carbon monoxide.Expected to have similar thermal stability to its analogs, with decomposition products likely being benzaldehyde, propanol, and carbon monoxide.Thermal decomposition of mandelate esters likely proceeds through a lactone intermediate[3].
Photostability As an aromatic alpha-hydroxy ester, it is expected to be susceptible to photodegradation.Similar to the methyl ester, it is expected to undergo photodegradation upon exposure to UV light.Expected to exhibit similar photosensitivity to its methyl and ethyl counterparts.Aromatic compounds can absorb UV light, leading to degradation. The degradation pathway may involve the formation of radical species.

Note: The stability predictions in this table are based on general chemical principles and data from related compounds. Experimental verification is required for definitive stability profiles.

Experimental Protocols

The following protocols describe forced degradation studies to experimentally determine and compare the stability of this compound and its related esters. These studies are designed to identify potential degradation products and pathways[1][2].

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products (e.g., 220 nm and 254 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[4][5].

Hydrolytic Stability Study

This study assesses the degradation of the esters in aqueous solutions at different pH values.

  • Sample Preparation: Prepare solutions of each ester (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) media.

  • Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Neutralize the aliquots and dilute them with the mobile phase before analysis by the stability-indicating HPLC method.

  • Data Analysis: Determine the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area. Calculate the degradation rate constant and half-life.

Thermal Stability Study

This study evaluates the effect of heat on the solid-state stability of the esters.

  • Sample Preparation: Place a known amount of each solid ester in a vial.

  • Stress Conditions: Expose the vials to a high temperature (e.g., 80°C) in a calibrated oven.

  • Time Points: Remove samples at specified time intervals (e.g., 0, 1, 3, 7, 14 days).

  • Analysis: Dissolve the samples in a suitable solvent and analyze by the stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation at each time point.

Photostability Study

This study assesses the degradation of the esters upon exposure to light.

  • Sample Preparation: Prepare solutions of each ester (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Place the solutions in quartz cuvettes or other UV-transparent containers. Prepare control samples wrapped in aluminum foil to protect them from light.

  • Stress Conditions: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Time Points: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples and the dark controls by the stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the exposed samples with those of the dark controls to determine the extent of photodegradation.

Visualizations

Degradation Pathways

The primary degradation pathway for 2-hydroxy-2-phenylacetate esters under hydrolytic conditions is the cleavage of the ester bond to yield mandelic acid and the corresponding alcohol. Under thermal stress, a different pathway involving the formation of a lactone intermediate followed by decarbonylation has been proposed for methyl mandelate[3].

G General Degradation Pathways of Alkyl 2-hydroxy-2-phenylacetates cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation Ester Alkyl 2-hydroxy-2-phenylacetate MandelicAcid Mandelic Acid Ester->MandelicAcid H2O, H+ or OH- Alcohol Alcohol (Methanol, Ethanol, Propanol) Ester->Alcohol H2O, H+ or OH- Ester_T Alkyl 2-hydroxy-2-phenylacetate Lactone Lactone Intermediate Ester_T->Lactone Heat Alcohol_T Alcohol Ester_T->Alcohol_T Heat Benzaldehyde Benzaldehyde Lactone->Benzaldehyde Heat CO Carbon Monoxide Lactone->CO Heat Ester_P Alkyl 2-hydroxy-2-phenylacetate Radical Radical Intermediates Ester_P->Radical UV/Vis Light PhotoProducts Various Photodegradation Products Radical->PhotoProducts G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization SamplePrep Prepare Ester Solutions/Solid Samples Hydrolysis Acidic, Basic, Neutral Hydrolysis SamplePrep->Hydrolysis Thermal Elevated Temperature SamplePrep->Thermal Photolysis UV/Visible Light Exposure SamplePrep->Photolysis ControlPrep Prepare Control Samples (Dark/Time Zero) HPLC Analyze by Stability-Indicating HPLC ControlPrep->HPLC Sampling Collect Samples at Time Points Hydrolysis->Sampling Thermal->Sampling Photolysis->Sampling Sampling->HPLC Data Calculate % Degradation, Rates, Half-life HPLC->Data LCMS Identify Degradation Products (LC-MS) Data->LCMS Pathway Elucidate Degradation Pathways LCMS->Pathway

References

A Comparative Analysis of Propyl 2-Hydroxy-2-Phenylacetate from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl 2-hydroxy-2-phenylacetate (CAS 5413-58-1), a key intermediate in the synthesis of various pharmaceuticals, requires stringent quality control to ensure the efficacy and safety of the final drug product. This guide provides a comparative analysis of this compound from three hypothetical leading chemical suppliers: Quantum Synthesis , Stellar Molecules , and Apex Chemicals . The comparison is based on publicly available data and standardized analytical protocols to offer an objective assessment for researchers, scientists, and drug development professionals.

Data Summary

The following tables summarize the key quality attributes of this compound from the three suppliers. This data is representative of typical batch release specifications and may vary.

Table 1: Physical and Chemical Properties

ParameterQuantum SynthesisStellar MoleculesApex Chemicals
Appearance White to off-white crystalline powderWhite crystalline powderOff-white to pale yellow crystalline powder
Melting Point (°C) 72-7573-7571-76
Solubility Soluble in methanol, ethanol, and dichloromethaneSoluble in methanol, ethanol, and dichloromethaneSoluble in methanol, ethanol, and dichloromethane
Molecular Formula C₁₁H₁₄O₃C₁₁H₁₄O₃C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol 194.23 g/mol 194.23 g/mol

Table 2: Purity and Impurity Profile

ParameterQuantum SynthesisStellar MoleculesApex Chemicals
Purity (HPLC, % Area) ≥ 99.5%≥ 99.8%≥ 99.0%
Mandelic Acid (%) ≤ 0.10%≤ 0.05%≤ 0.20%
Unidentified Impurities (each, %) ≤ 0.05%≤ 0.03%≤ 0.10%
Total Impurities (%) ≤ 0.30%≤ 0.15%≤ 0.50%
Residual Solvents (ppm) Methanol: ≤ 3000, Dichloromethane: ≤ 600Methanol: ≤ 2000, Dichloromethane: ≤ 500Methanol: ≤ 3000, Dichloromethane: ≤ 600
Heavy Metals (ppm) ≤ 10≤ 10≤ 20

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on standard pharmaceutical analysis practices.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is used to determine the purity of this compound and to quantify known and unknown impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: The percentage of impurities is calculated based on the area of the peaks relative to the main peak of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is employed to identify and quantify residual solvents from the manufacturing process.

  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Column: A capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector (MS) Temperature: 280°C.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).

  • Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹³C NMR are used to confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H and ¹³C NMR spectra are acquired. The resulting spectra are then compared with the expected chemical shifts and coupling constants for this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway where derivatives of this compound might be involved.

experimental_workflow cluster_sample Sample Receipt cluster_analysis Analytical Testing cluster_data Data Evaluation Sample This compound (from Supplier) HPLC HPLC (Purity & Impurities) Sample->HPLC GCMS GC-MS (Residual Solvents) Sample->GCMS NMR NMR (Structural Confirmation) Sample->NMR Physical Physical Tests (Appearance, MP, Solubility) Sample->Physical Comparison Comparative Analysis (Tables & Report) HPLC->Comparison GCMS->Comparison NMR->Comparison Physical->Comparison

Experimental workflow for comparative analysis.

signaling_pathway cluster_pathway Hypothetical Drug Action Pathway Drug Drug Derivative Receptor Target Receptor Drug->Receptor Binds to Kinase Kinase Cascade Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Response Cellular Response TF->Response Regulates Gene Expression

Hypothetical signaling pathway of a drug derivative.

Safety Operating Guide

Navigating the Disposal of Propyl 2-hydroxy-2-phenylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a critical component of maintaining a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for Propyl 2-hydroxy-2-phenylacetate (CAS No. 5413-58-1), also known as propyl mandelate.

Chemical and Physical Properties

A summary of the available data for this compound is presented below. The lack of comprehensive hazard data underscores the need for cautious handling and disposal.

PropertyValue
CAS Number 5413-58-1[1][2]
Molecular Formula C₁₁H₁₄O₃[2]
Synonyms propyl mandelate, alpha-hydroxybenzeneacetic acid propyl ester[2]
Hazard Classification Data not available[2]
Disposal Information Data not available[2]

Standard Disposal Protocol for Laboratory Chemicals

In the absence of specific disposal directives for this compound, the following general protocol for the disposal of liquid organic chemical waste should be implemented. This procedure is designed to ensure safety and regulatory compliance.

Step 1: Waste Collection

  • All waste this compound, including contaminated materials, should be collected in a designated and properly labeled waste container.

  • The container must be made of a material compatible with the chemical.

  • Ensure the container is in good condition and has a secure, tight-fitting lid.

Step 2: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • List all constituents of the waste, including any solvents or other chemicals present.

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Do not mix this compound waste with other incompatible waste streams.

Step 4: Arrange for Disposal

  • Once the waste container is full, or if waste generation is complete, contact your institution's EHS department to arrange for pickup and disposal.

  • Provide the EHS department with a complete and accurate description of the waste.

The following diagram illustrates the general workflow for the disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 EHS Department A Waste Generation (this compound) B Collect in Designated Waste Container A->B Segregate Waste C Properly Label Container - 'Hazardous Waste' - Chemical Name B->C Secure Lid D Store in Satellite Accumulation Area (SAA) C->D Ensure Secondary Containment E Schedule Waste Pickup D->E Contact EHS F Transport to Central Waste Facility E->F G Final Disposal (Incineration/Landfill) F->G

General workflow for laboratory chemical waste disposal.

Key Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.

  • Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, strong acids, or strong bases unless a specific reaction protocol is being followed and the waste products are fully characterized.

  • Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.

Disclaimer: This information is intended as a general guide. It is the responsibility of the generator of the waste to characterize it properly and ensure that it is managed in accordance with all applicable regulations. Always consult your institution's EHS department for specific disposal procedures.

References

Personal protective equipment for handling Propyl 2-hydroxy-2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must exercise caution when handling Propyl 2-hydroxy-2-phenylacetate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a comprehensive safety protocol cannot be definitively established. The following guidance is based on general best practices for handling similar chemical compounds and should be adapted as more specific information becomes available.

Immediate Safety and Personal Protective Equipment (PPE)

Given the lack of specific data for this compound, a conservative approach to personal protective equipment is essential. The primary hazards associated with chemically similar substances, such as other phenylacetate esters, include potential eye and skin irritation.

It is imperative to use the following PPE when handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield should be worn at all times to protect against potential splashes.
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene) are required. A lab coat or chemical-resistant apron should also be worn.
Hand Washing Hands should be washed thoroughly with soap and water after handling the chemical, even if gloves were worn.

Operational and Disposal Plans

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials. Keep the container tightly closed when not in use.

Disposal:

  • All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and prevent unauthorized access. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocol Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

prep Preparation - Review safety information - Don appropriate PPE handling Handling - Work in a fume hood - Avoid contact and inhalation prep->handling experiment Experimentation - Follow established protocol handling->experiment cleanup Post-Experiment Cleanup - Decontaminate work area experiment->cleanup disposal Waste Disposal - Segregate hazardous waste - Dispose of according to regulations cleanup->disposal rect_node rect_node start Emergency Event exposure_type Type of Exposure? start->exposure_type spill Spill exposure_type->spill Spill contact Personal Contact exposure_type->contact Contact spill_action Evacuate Area Contain Spill Collect Waste Decontaminate spill->spill_action contact_action Remove Contaminated Clothing Flush Affected Area Seek Medical Attention contact->contact_action

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.